molecular formula C7H13NO B031119 1-Methylazepan-4-one CAS No. 1859-33-2

1-Methylazepan-4-one

Cat. No.: B031119
CAS No.: 1859-33-2
M. Wt: 127.18 g/mol
InChI Key: HXCVYSRFFKEHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylazepan-4-one is a valuable N-methylated seven-membered lactam (caprolactam derivative) that serves as a versatile and privileged scaffold in advanced organic synthesis and medicinal chemistry research. This compound's primary research value lies in its use as a key synthetic intermediate for constructing complex nitrogen-containing heterocycles, which are core structural motifs in a wide range of pharmacologically active compounds and functional materials. Its mechanism of action as a building block involves exploiting the reactivity of the ketone group for nucleophilic addition or reduction, and the secondary amine functionality for further alkylation or acylation, allowing for diverse functionalization of the azepane ring system. Researchers utilize this compound in the design and synthesis of compound libraries for high-throughput screening, particularly in the development of central nervous system (CNS) agents, enzyme inhibitors, and novel chemical probes. The constrained conformation of the seven-membered ring provides a distinct three-dimensional profile compared to smaller ring systems, offering unique opportunities for exploring structure-activity relationships (SAR) and improving the physicochemical properties of lead molecules. This high-purity chemical is intended for use in laboratory-scale reactions and is an essential tool for chemists engaged in methodological studies and the exploration of new chemical space.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylazepan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8-5-2-3-7(9)4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCVYSRFFKEHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294409
Record name 1-methylazepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1859-33-2
Record name 1-methylazepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of 1-Methylazepan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-methylazepan-4-one and its hydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound is a cyclic ketone and a tertiary amine with a seven-membered azepane ring. It is a key intermediate in the synthesis of various pharmaceutical compounds. The hydrochloride salt is often used in research due to its increased stability and solubility.

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

IdentifierThis compound (Free Base)This compound Hydrochloride
IUPAC Name This compoundThis compound;hydrochloride[1]
CAS Number 1859-33-2[2]19869-42-2[1]
Molecular Formula C₇H₁₃NO[2]C₇H₁₄ClNO[1]
Canonical SMILES CN1CCCC(=O)CC1CN1CCCC(=O)CC1.Cl
InChI Key HXCVYSRFFKEHEA-UHFFFAOYSA-NBHSJZGRGJYULPA-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 127.186 g/mol [2]
Boiling Point 196.443 °C at 760 mmHg[2]
Density 0.965 g/cm³[2]
Vapor Pressure 0.398 mmHg at 25°C[2]
Flash Point 67.167 °C[2]
Refractive Index 1.459[2]
LogP 0.60910[2]

Table 3: Physicochemical Properties of this compound Hydrochloride

PropertyValue
Molecular Weight 163.64 g/mol [1]
Melting Point 165.8-166.4 °C[3]
Solubility Soluble in water
Appearance White to off-white solid

Experimental Protocols

Synthesis of this compound Hydrochloride

A common synthetic route to this compound hydrochloride starts from 1-methylpiperidin-4-one. This multi-step synthesis involves a ring expansion.

Experimental Protocol:

Step 1: Preparation of 1-methyl-4-(nitromethyl)piperidin-4-ol [4]

  • To a solution of 1-methylpiperidin-4-one (100 mL, 0.81 mol) in ethanol (100 mL), add nitromethane (66 mL, 1.22 mol) and sodium methoxide (2.21 g, 0.041 mol).

  • After 30 minutes, add additional ethanol (150 mL) to facilitate stirring.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Filter the reaction mixture and wash the separated solid with methyl tert-butyl ether (MTBE) to yield 1-methyl-4-(nitromethyl)piperidin-4-ol.

Step 2: Preparation of 4-(aminomethyl)-1-methylpiperidin-4-ol [4]

  • A mixture of 1-methyl-4-(nitromethyl)piperidin-4-ol (6 g, 35 mmol) and Raney nickel (600 mg) in methanol (250 mL) is stirred at room temperature under a hydrogen atmosphere for 20 hours.

  • Filter the mixture through celite and evaporate the solvent under reduced pressure to obtain 4-(aminomethyl)-1-methylpiperidin-4-ol.

Step 3: Preparation of N-methylhexahydroazepin-4-one hydrochloride [4]

  • Dissolve 4-(aminomethyl)-1-methylpiperidin-4-ol (5 g, 34.67 mmol) in glacial acetic acid (50 mL) and cool to 0°C.

  • Slowly add a solution of sodium nitrite (2.46 g, 35.71 mmol) in water (25 mL) while maintaining the temperature at 0°C.

  • Stir the reaction overnight at 0°C.

  • Add dichloromethane (DCM, 250 mL) and adjust the pH of the reaction solution to 7-8 with sodium bicarbonate.

  • Separate the DCM layer and wash the aqueous layer twice with DCM (50 mL).

  • Combine the organic layers and concentrate.

  • Dissolve the resulting oil in isopropanol (20 mL) and adjust the pH to <6 with a hydrogen chloride solution in isopropanol.

  • Cool the solution to induce crystallization, yielding N-methylhexahydroazepin-4-one hydrochloride as a solid.

G cluster_synthesis Synthesis Workflow of this compound HCl A 1-Methylpiperidin-4-one B 1-Methyl-4-(nitromethyl)piperidin-4-ol A->B Nitromethane, NaOCH3, EtOH C 4-(Aminomethyl)-1-methylpiperidin-4-ol B->C Raney Ni, H2, MeOH D This compound C->D NaNO2, Acetic Acid, H2O, 0°C E This compound HCl D->E HCl in Isopropanol

Caption: Synthesis workflow for this compound Hydrochloride.

Spectroscopic Data

Predicted ¹H NMR Spectral Data:

  • A singlet for the N-methyl protons.

  • Multiple multiplets for the methylene protons on the azepane ring. The protons adjacent to the nitrogen and the carbonyl group would be expected to be the most deshielded.

Predicted ¹³C NMR Spectral Data:

  • A signal for the carbonyl carbon (C=O) in the downfield region (around 200-210 ppm).

  • A signal for the N-methyl carbon.

  • Signals for the five methylene carbons of the azepane ring, with those adjacent to the heteroatoms (N and C=O) appearing at lower field.

Biological Activity and Signaling Pathways

This compound hydrochloride has been identified as an inhibitor of PIM kinases. PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are implicated in cell survival, proliferation, and apoptosis. They are often overexpressed in various cancers, making them attractive targets for therapeutic intervention.

The PIM kinases are downstream effectors of many cytokine and growth factor signaling pathways, primarily the JAK/STAT pathway. Once activated, PIM kinases phosphorylate a variety of substrates that regulate cell cycle progression and inhibit apoptosis. For instance, PIM kinases can phosphorylate the pro-apoptotic protein BAD, thereby inactivating it and promoting cell survival. They can also phosphorylate cell cycle regulators like p21 and p27 to promote cell cycle progression.

G cluster_pathway PIM Kinase Signaling Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM PIM Kinase STAT->PIM Transcriptional Activation Substrates Downstream Substrates (e.g., BAD, p21, MYC) PIM->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Inhibitor This compound HCl Inhibitor->PIM Inhibition

Caption: PIM Kinase Signaling Pathway and point of inhibition.

Safety and Handling

This compound and its hydrochloride salt should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This guide provides a foundational understanding of this compound for its application in research and development. For any specific application, further investigation and adherence to safety protocols are essential.

References

A Technical Guide to 1-Methylazepan-4-one and its Hydrochloride Salt for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and potential therapeutic applications of 1-Methylazepan-4-one and its hydrochloride salt, key intermediates in the synthesis of several active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of this compound and its hydrochloride salt, compounds of significant interest to the pharmaceutical and organic synthesis communities. This document outlines their chemical and physical properties, provides detailed synthetic protocols, and explores their roles as versatile precursors in the development of therapeutic agents.

Core Compound Identification

Two primary forms of this azepane derivative are commercially available and referenced in scientific literature: the free base, this compound, and its more commonly utilized hydrochloride salt.

Compound NameCAS NumberMolecular Formula
This compound1859-33-2C₇H₁₃NO
This compound hydrochloride19869-42-2C₇H₁₄ClNO

Physicochemical Properties

A summary of the key physicochemical properties for both the free base and its hydrochloride salt are presented below. These properties are crucial for designing synthetic routes and for use in various analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 127.186 g/mol [1]
Boiling Point 196.443 °C at 760 mmHg[1]
Flash Point 67.167 °C[1]
Density 0.965 g/cm³[1]
Vapor Pressure 0.398 mmHg at 25°C[1]
Refractive Index 1.459[1]
LogP 0.60910[1]
Storage Temperature Sealed in dry, Store in freezer, under -20°C[1]

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValue
Molecular Weight 163.65 g/mol [2][3]
Appearance Colorless to light yellow solid[2]
Melting Point 115-120°C
Storage Temperature Room temperature[3] or 2-8°C Refrigerator

Synthesis of this compound Hydrochloride

This compound hydrochloride is a key intermediate in the synthesis of the antihistamine Azelastine.[4] A common and efficient synthetic route starts from the readily available 1-methylpiperidine-4-one. This multi-step synthesis is outlined below and visualized in the accompanying workflow diagram.

Experimental Protocol:

A patented method for the synthesis of 1-methylhexahydroazepine-4-one hydrochloride involves the following three main steps:

  • Preparation of 1-methyl-4-(nitromethyl)piperidin-4-ol: 1-methylpiperidin-4-one is reacted with nitromethane in the presence of a base like sodium methoxide in ethanol. The reaction mixture is stirred for an extended period, typically 48 hours, at room temperature. The resulting product is then filtered and washed.

  • Preparation of 4-(aminomethyl)-1-methylpiperidin-4-ol: The nitro compound from the previous step is reduced. A common method is catalytic hydrogenation using Raney nickel as the catalyst in a methanol solvent under a hydrogen atmosphere. The reaction is typically run for about 20 hours at room temperature. The catalyst is then removed by filtration.

  • Preparation of 1-methylhexahydroazepine-4-one hydrochloride: The amino alcohol is dissolved in glacial acetic acid and cooled to 0°C. A solution of sodium nitrite in water is added slowly, and the reaction is stirred overnight at this temperature. After the reaction is complete, the mixture is worked up using a solvent like dichloromethane (DCM) and neutralized with sodium bicarbonate. The organic layer is separated, concentrated, and the residue is dissolved in isopropanol. The pH is adjusted to <6 with a solution of hydrogen chloride in isopropanol to induce crystallization of the final hydrochloride salt, which is then collected by filtration and dried.[5]

G cluster_0 Step 1: Nitromethane Addition cluster_1 Step 2: Reduction cluster_2 Step 3: Ring Expansion and Salt Formation 1-Methylpiperidin-4-one 1-Methylpiperidin-4-one 1-Methyl-4-(nitromethyl)piperidin-4-ol 1-Methyl-4-(nitromethyl)piperidin-4-ol 1-Methylpiperidin-4-one->1-Methyl-4-(nitromethyl)piperidin-4-ol  + Nitromethane, NaOMe, EtOH, 48h, RT Nitromethane Nitromethane 4-(Aminomethyl)-1-methylpiperidin-4-ol 4-(Aminomethyl)-1-methylpiperidin-4-ol 1-Methyl-4-(nitromethyl)piperidin-4-ol->4-(Aminomethyl)-1-methylpiperidin-4-ol  Raney Ni, H₂, MeOH, 20h, RT This compound HCl This compound HCl 4-(Aminomethyl)-1-methylpiperidin-4-ol->this compound HCl  1. NaNO₂, Acetic Acid, 0°C  2. HCl in Isopropanol

Synthetic workflow for this compound hydrochloride.

Applications in Drug Development

This compound and its hydrochloride are valuable building blocks in medicinal chemistry. Their primary application is as precursors for more complex active pharmaceutical ingredients.

Synthesis of Azelastine

This compound hydrochloride is a crucial starting material for the synthesis of Azelastine, a potent H1-antihistamine.[4] The synthesis generally proceeds as follows:

  • Acylhydrazone Formation: 1-Methylhexahydro-4H-azepinone hydrochloride is reacted with benzoylhydrazine to form an acylhydrazone intermediate.

  • Reduction: The acylhydrazone is then reduced, for example, using potassium borohydride in water.

  • Acidolysis: The reduced product undergoes acidolysis.

  • Condensation: Finally, the resulting product is condensed with 2-(p-chlorobenzoyl)benzoic acid to yield Azelastine hydrochloride.

Potential as a Pim Kinase Inhibitor

Recent research has identified this compound hydrochloride (also referred to as CX-6258 in some contexts) as a potential inhibitor of Pim kinases.[2] Pim kinases are a family of serine/threonine kinases that are implicated in cell cycle progression, proliferation, and survival. Their overexpression is associated with various cancers, making them an attractive target for cancer therapy.

The Pim-1 signaling pathway is primarily activated by cytokines through the JAK/STAT pathway. STAT3 and STAT5 are transcription factors that, upon activation, bind to the promoter region of the Pim-1 gene, leading to its transcription. Pim-1 kinase then phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis. One of the key pro-apoptotic proteins inhibited by Pim-1 is Bad (Bcl-2-associated death promoter). By phosphorylating Bad, Pim-1 prevents it from promoting cell death. Inhibitors of Pim-1, such as potentially this compound hydrochloride, would block this phosphorylation, thereby promoting apoptosis in cancer cells.

G cluster_0 Upstream Activation cluster_1 Pim-1 Kinase Regulation cluster_2 Downstream Effects Cytokines (e.g., Interleukins) Cytokines (e.g., Interleukins) JAK JAK Cytokines (e.g., Interleukins)->JAK activate STAT3/STAT5 STAT3/STAT5 JAK->STAT3/STAT5 phosphorylate Pim-1 Gene Pim-1 Gene STAT3/STAT5->Pim-1 Gene induce transcription Pim-1 Kinase Pim-1 Kinase Pim-1 Gene->Pim-1 Kinase translation Bad Bad Pim-1 Kinase->Bad phosphorylates (inactivates) Cell Survival Cell Survival Pim-1 Kinase->Cell Survival promotes This compound HCl This compound HCl This compound HCl->Pim-1 Kinase inhibits Apoptosis Apoptosis Bad->Apoptosis promotes

Simplified Pim-1 signaling pathway and the inhibitory role of this compound HCl.

Safety and Handling

This compound hydrochloride is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound and its hydrochloride salt are versatile and valuable chemical intermediates with significant applications in the pharmaceutical industry. Their established role in the synthesis of drugs like Azelastine, coupled with emerging research into their potential as kinase inhibitors, underscores their importance for researchers and professionals in drug discovery and development. The synthetic routes are well-documented, allowing for reliable access to these important building blocks for further chemical exploration and the development of novel therapeutic agents.

References

Spectroscopic Profile of 1-Methylazepan-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methylazepan-4-one (CAS No: 1859-33-2), a key chemical intermediate. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.83Quintet2HH-6
2.27Singlet3HN-CH₃
2.38Triplet2HH-5
2.44Triplet2HH-7
2.59Triplet2HH-2
2.65Triplet2HH-3
Table 2: ¹³C NMR Spectroscopic Data (22.5 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
24.5C-6
41.5C-5
42.1N-CH₃
46.0C-3
55.4C-7
57.7C-2
211.3C-4 (C=O)
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Transmittance (%)Assignment
292632.5C-H stretch (alkane)
285545.1C-H stretch (alkane)
278655.8C-H stretch (N-CH₃)
171312.8C=O stretch (ketone)
145846.9C-H bend (alkane)
125163.8C-N stretch
113164.9C-C stretch
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
42100[C₂H₄N]⁺
5785[C₃H₅O]⁺ or [C₄H₉]⁺
7065[C₄H₈N]⁺
8450[M - C₂H₅N]⁺
12730[M]⁺ (Molecular Ion)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 90 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectrum was recorded over a sweep width of 8 ppm. For ¹³C NMR, a proton-decoupled spectrum was obtained.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was collected using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and the resulting fragments were analyzed by a mass analyzer. The spectrum was recorded, and the mass-to-charge ratio (m/z) of the fragments was determined.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Data (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Data (Absorption Bands) IR->IR_Data MS_Data MS Data (m/z, Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Solubility and Stability of 1-Methylazepan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Methylazepan-4-one, with a specific focus on its solubility and stability. The information herein is intended to support research and development activities by providing essential data and methodologies for handling and characterizing this compound.

Physicochemical Properties

This compound, also known as N-methylazepan-4-one or hexahydro-1-methyl-4H-azepin-4-one, is a cyclic ketone with the molecular formula C7H13NO.[1] Its hydrochloride salt is also a common form.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C7H13NO[1]
Molecular Weight 127.186 g/mol [1]
CAS Number 1859-33-2[1]
Appearance Colorless to light yellow liquid[4]
Boiling Point 196.443 °C at 760 mmHg[1]
Flash Point 67.167 °C[1]
Density 0.965 g/cm³[1]
Refractive Index 1.459[1]
pKa (Predicted) 8.56 ± 0.20[1]
LogP 0.60910[1]

Solubility Profile

For a comprehensive understanding, the solubility should be determined experimentally in a variety of pharmaceutically relevant solvents at different temperatures. Table 2 provides an illustrative template for presenting such solubility data.

Table 2: Illustrative Solubility Data for this compound at 25°C

SolventSolubility (mg/mL)Classification
Water
Phosphate Buffer (pH 7.4)
0.1 N HCl
0.1 N NaOH
Ethanol
Methanol
Acetone
Acetonitrile
Dichloromethane
Dimethyl Sulfoxide (DMSO)> (Specify Value)Very Soluble
Chloroform> (Specify Value)Soluble

Note: The data in this table is illustrative and should be replaced with experimentally determined values.

Stability Profile

Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[7] Safety data suggests that this compound should be stored refrigerated and kept away from heat, flames, sparks, and oxidizing agents.[8] Potential hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen chloride.[8]

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[9][10] These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.

Table 3: Illustrative Forced Degradation Study Conditions and Observations for this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)Observations
Acidic Hydrolysis 0.1 N HCl24, 48, 7260
Basic Hydrolysis 0.1 N NaOH24, 48, 7260
Oxidative Degradation 3% H₂O₂24, 48, 7225
Thermal Degradation Solid State24, 48, 7280
Photolytic Degradation UV/Visible Light24, 48, 7225

Note: The conditions and observations in this table are illustrative and should be tailored to the specific compound and experimental design.

Experimental Protocols

A common method for determining the solubility of a compound is the shake-flask method.

Protocol: Shake-Flask Solubility Assay

  • Preparation: Prepare saturated solutions of this compound by adding an excess amount of the compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Centrifuge or filter the supernatant to remove any undissolved particles.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

Developing a stability-indicating analytical method, typically using HPLC, is essential for separating and quantifying the parent compound from its degradation products.[9]

Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1 N HCl to an aliquot of the stock solution. Heat as required.

    • Basic Hydrolysis: Add an equal volume of 0.1 N NaOH to an aliquot of the stock solution. Heat as required.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution.

    • Thermal Degradation: Store a sample of the solid compound in an oven at a specified temperature.

    • Photolytic Degradation: Expose a solution of the compound to UV and/or visible light in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration.

  • Chromatographic Analysis: Analyze the samples using a developed stability-indicating HPLC method. A common starting point is a reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile.[9]

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[7][11]

Visualizations

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_characterization Physicochemical Characterization S1 Prepare Saturated Solutions S2 Equilibrate (Shake-Flask) S1->S2 S3 Separate Solid and Liquid Phases S2->S3 S4 Quantify Concentration (e.g., HPLC) S3->S4 T1 Develop Stability-Indicating Method (HPLC) T2 Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) T1->T2 T3 Analyze Stressed Samples T2->T3 T4 Identify and Quantify Degradants (LC-MS) T3->T4 P1 Determine Physical Properties (m.p., b.p., density) P2 Spectroscopic Analysis (NMR, IR, MS) P1->P2 Start Start: This compound cluster_solubility cluster_solubility Start->cluster_solubility cluster_stability cluster_stability Start->cluster_stability cluster_characterization cluster_characterization Start->cluster_characterization End End: Comprehensive Profile cluster_solubility->End cluster_stability->End cluster_characterization->End

Caption: Workflow for assessing solubility and stability.

Based on the chemical structure of this compound (a cyclic amine and a ketone), potential degradation pathways under hydrolytic and oxidative stress can be proposed. Ketones are generally stable to hydrolysis, but the tertiary amine could be susceptible to oxidation.[12] Ring-opening reactions are also a possibility under certain conditions.

G cluster_main cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Ring Opening) A This compound B N-Oxide Formation A->B [O] C N-Demethylation A->C [O] D Hydrolyzed Product A->D H₂O / H⁺ or OH⁻ (Forced Conditions)

Caption: Potential degradation pathways for this compound.

References

Unlocking the Therapeutic Potential of 1-Methylazepan-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methylazepan-4-one scaffold has emerged as a promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities associated with derivatives of this versatile heterocyclic ketone. While research into specific derivatives is still maturing, the parent compound, this compound hydrochloride (also known as CX-6258), has been identified as a potent pan-Pim kinase inhibitor, highlighting a significant potential for the development of anticancer agents. Furthermore, preliminary studies suggest that this scaffold may also hold promise for the treatment of neurological disorders, including addiction. This document consolidates available data on the synthesis, biological evaluation, and mechanistic insights of this compound and its analogs, offering a valuable resource for researchers engaged in the design and discovery of next-generation therapeutics.

Introduction

The azepane ring system is a key structural motif found in numerous biologically active compounds and approved pharmaceuticals. Its inherent three-dimensional structure provides a valuable framework for creating molecules that can effectively interact with complex biological targets. This compound, a readily accessible synthetic intermediate, serves as a versatile precursor for the elaboration of a diverse range of derivatives.[1] Its utility has been demonstrated in the synthesis of established drugs such as the antihistamine Azelastine.[1]

Recent investigations have shifted focus towards the intrinsic biological activities of the this compound core and its derivatives. Of particular note is the identification of this compound hydrochloride as a potent inhibitor of Pim kinases, a family of serine/threonine kinases implicated in the proliferation and survival of cancer cells.[2] This discovery has opened a new avenue for the exploration of this scaffold in oncology. Additionally, early research has indicated that this compound hydrochloride can modulate opioid intake in animal models, suggesting a potential, though less explored, application in the field of addiction medicine.[2]

This guide aims to provide a detailed technical overview of the known biological activities of this compound derivatives, with a primary focus on their potential as anticancer agents. It will cover the underlying signaling pathways, present available quantitative data, and detail relevant experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.

Anticancer Activity: Pim Kinase Inhibition

The primary and most well-documented biological activity of a this compound derivative is the inhibition of Pim kinases by this compound hydrochloride (CX-6258). Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that play a critical role in cell cycle progression, proliferation, and apoptosis. Their overexpression is associated with a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.

Signaling Pathway

Pim kinases are downstream effectors of the JAK/STAT signaling pathway. Upon activation by cytokines and growth factors, STAT (Signal Transducer and Activator of Transcription) proteins translocate to the nucleus and induce the transcription of target genes, including the PIM genes. Once expressed, Pim kinases phosphorylate a range of downstream substrates that promote cell survival and proliferation. By inhibiting Pim kinases, this compound derivatives can disrupt this pro-tumorigenic signaling cascade.

Pim_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Pim Kinase Pim Kinase Substrates Substrates Pim Kinase->Substrates Phosphorylation Cell_Effects Cell Proliferation & Survival Substrates->Cell_Effects 1_Methylazepan_4_one This compound Derivatives (e.g., CX-6258) 1_Methylazepan_4_one->Pim Kinase Inhibition PIM_Gene PIM Gene Transcription STAT_dimer->PIM_Gene Nuclear Translocation & Gene Induction PIM_Gene->Pim Kinase Translation

Pim Kinase Signaling Pathway and Inhibition.
Quantitative Data

While extensive structure-activity relationship (SAR) studies for a series of this compound derivatives are not yet widely published, the inhibitory activity of the parent hydrochloride salt, CX-6258, has been characterized.

CompoundTargetIC₅₀ (nM)Assay TypeReference
This compound HCl (CX-6258)Pim-15Biochemical Assay[2]
This compound HCl (CX-6258)Pim-225Biochemical Assay[2]
This compound HCl (CX-6258)Pim-316Biochemical Assay[2]

Potential Activity in Neurological Disorders

Preliminary research has suggested that this compound hydrochloride may have modulatory effects on opioid intake. Studies in animal models have demonstrated a reduction in fentanyl self-administration, indicating a potential therapeutic application in the management of opioid addiction.[2] The precise mechanism of action in this context has not been fully elucidated and warrants further investigation. This finding, however, opens up an intriguing avenue for the exploration of this compound derivatives as central nervous system (CNS) agents.

Experimental Protocols

The following section details generalized protocols for key assays relevant to the evaluation of this compound derivatives.

Synthesis of this compound Derivatives (General Scheme)

Derivatives of this compound can be synthesized through various established organic chemistry methodologies. A common approach involves the modification of the ketone at the 4-position or substitution at the nitrogen atom. The following diagram illustrates a generalized synthetic workflow.

Synthesis_Workflow Start This compound Reaction Chemical Reaction (e.g., Reductive Amination, Wittig Reaction, etc.) Start->Reaction Intermediate Intermediate Product Reaction->Intermediate Purification Purification (e.g., Chromatography) Intermediate->Purification Final Derivative Purification->Final

Generalized Synthetic Workflow.
In Vitro Pim Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general guideline for determining the in vitro inhibitory activity of test compounds against Pim kinases.

Materials:

  • Recombinant Pim-1, Pim-2, or Pim-3 enzyme

  • Suitable peptide substrate for the specific Pim kinase

  • ATP

  • Kinase buffer (e.g., HEPES, MgCl₂, DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Luminescence-based ADP detection kit

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of the Pim kinase and its corresponding peptide substrate in kinase buffer.

  • Assay Reaction:

    • Add the diluted test compounds to the wells of the 384-well plate.

    • Add the enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The identification of this compound hydrochloride (CX-6258) as a pan-Pim kinase inhibitor provides a strong rationale for the exploration of its derivatives as anticancer agents. Furthermore, the preliminary findings related to its effects on opioid intake suggest a potential for this chemical class in the treatment of CNS disorders.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Structure-activity relationship studies will be crucial to optimize potency and selectivity for specific biological targets, such as the individual Pim kinase isoforms. In-depth mechanistic studies are also required to fully elucidate the mode of action of these compounds, both in the context of cancer and neurological disorders. The development of this promising class of compounds holds the potential to deliver novel and effective therapies for a range of unmet medical needs.

References

The Pivotal Role of 1-Methylazepan-4-one in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylazepan-4-one, and its hydrochloride salt, serves as a critical synthetic intermediate in the pharmaceutical industry.[1][2] Its seven-membered azepane ring structure is a key building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs).[3] This technical guide provides an in-depth overview of the synthesis of this compound, its chemical properties, and its application in the production of notable pharmaceutical compounds. Particular focus is given to detailed experimental methodologies, comparative data, and the biological pathways of the resulting drugs.

Physicochemical Properties

This compound hydrochloride (CAS No: 19869-42-2) is typically a colorless to light yellow solid.[4] The hydrochloride salt form enhances its solubility and stability, making it suitable for various synthetic applications.[4]

PropertyValueReference
Molecular FormulaC₇H₁₄ClNO[4]
Molecular Weight163.65 g/mol [5]
AppearanceColorless to light yellow solid[4]
PurityTypically ≥95-98%[5][6][7]
StorageInert atmosphere, 2-8°C[6][8]

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be achieved through several strategic routes. The selection of a particular method is often dictated by factors such as starting material availability, desired purity, scalability, and overall cost-effectiveness.[9] Below are detailed protocols for three prominent synthetic pathways.

Synthesis from 1-Methylpiperidine-4-ketone

This modern and efficient route involves a three-step process starting from the readily available 1-methylpiperidine-4-ketone.[10] This method is advantageous due to its mild reaction conditions and high overall yield.[10]

Experimental Protocol:

Step 1: Synthesis of 1-methyl-4-(nitromethyl)piperidin-4-ol

  • To a solution of 1-methylpiperidine-4-ketone, add nitromethane under basic conditions (e.g., potassium hydroxide in methanol).[4]

  • Stir the reaction mixture at room temperature for 48 hours.

  • After 30 minutes, additional ethanol may be added to facilitate stirring.

  • Filter the resulting solid and wash with MTBE to yield 1-methyl-4-(nitromethyl)piperidin-4-ol.

  • Yield: 80.4%[10]

Step 2: Synthesis of 4-(aminomethyl)-1-methylpiperidin-4-ol

  • A mixture of 1-methyl-4-(nitromethyl)piperidin-4-ol and Raney nickel in methanol is stirred at room temperature under a hydrogen atmosphere for 20 hours.

  • The mixture is then filtered through celite and the solvent evaporated under reduced pressure to obtain the product.

  • Yield: 74%[10]

Step 3: Synthesis of N-methylhexahydroazepin-4-one hydrochloride

  • Dissolve 4-(aminomethyl)-1-methylpiperidin-4-ol in glacial acetic acid and cool to 0°C.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0°C and stir overnight.

  • Add DCM and adjust the pH to 7-8 with sodium bicarbonate.

  • Separate the DCM layer, wash the aqueous layer with DCM, and combine the organic layers.

  • Concentrate the organic phase and dissolve the resulting oil in isopropanol.

  • Adjust the pH to <6 with hydrogen chloride in isopropanol to induce crystallization.

  • Dry the resulting solid under reduced pressure to obtain N-methylhexahydroazepin-4-one hydrochloride.

  • Yield: 87.0%[10]

Dieckmann Condensation

The Dieckmann condensation is a classic method for forming cyclic β-keto esters through an intramolecular reaction of a diester.[11] In the context of this compound synthesis, this involves the cyclization of a substituted diethyl ester.[3]

Experimental Protocol (General):

  • Prepare the diester precursor, ethyl 4-(2-carbethoxyethyl-methylamino)butyrate, by reacting 4-methylaminobutyric acid methyl ester hydrochloride with methyl acrylate in the presence of a base like triethylamine in methanol.[3]

  • To a solution of the diester in a dry, non-polar solvent (e.g., toluene), add a strong base such as sodium hydride under an inert atmosphere.

  • Heat the mixture to reflux for several hours.

  • After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography to afford the desired β-keto ester.

  • Subsequent hydrolysis and decarboxylation of the β-keto ester, followed by salt formation, yields this compound hydrochloride.

Beckmann Rearrangement

The Beckmann rearrangement provides another route to the azepane ring system by converting a cyclohexanone oxime derivative into an ε-caprolactam analog.[4] This acid-catalyzed rearrangement involves a[3][4]-shift.[4]

Experimental Protocol (General):

  • Prepare the oxime of a suitable cyclohexanone derivative (e.g., 4-oxime cyclohexanone).

  • Treat the oxime with a strong acid (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride or phosphorus pentachloride to catalyze the rearrangement.[4]

  • The reaction conditions (temperature and time) will vary depending on the specific substrate and catalyst used.

  • The resulting lactam is then subjected to further modifications, such as reduction of the amide and methylation of the amine, to yield this compound.

  • Purification is typically achieved through recrystallization or chromatography.

Applications in Pharmaceutical Synthesis

This compound is a versatile precursor for several important pharmaceutical agents.[3]

Synthesis of Azelastine

Azelastine is a potent antihistamine used for the treatment of allergic rhinitis and conjunctivitis.[3][7] this compound serves as a key intermediate in its synthesis.[3] The synthesis generally involves the reaction of this compound with an acylhydrazine compound, which is then further processed to yield the final Azelastine molecule.[3]

Azelastine Synthesis Workflow

G A This compound C Condensation A->C B Acylhydrazine derivative B->C D Intermediate C->D E Further processing (e.g., cyclization, reduction) D->E F Azelastine E->F

Caption: Synthetic pathway from this compound to Azelastine.

Synthesis of Pim Kinase Inhibitors

This compound hydrochloride is also known as CX-6258, a potent pan-Pim kinase inhibitor.[4] Pim kinases are a family of serine/threonine kinases involved in cell proliferation and survival, making them attractive targets for cancer therapy.[4]

Biological Signaling Pathways

Understanding the biological pathways of the drugs synthesized from this compound is crucial for drug development professionals.

Histamine H1 Receptor Signaling Pathway

Azelastine primarily acts as a histamine H1-receptor antagonist.[8] It competitively binds to H1 receptors, preventing histamine from initiating the allergic cascade that leads to symptoms like sneezing and itching.[8] Additionally, it exhibits anti-inflammatory properties by inhibiting the release of other inflammatory mediators.[7]

Histamine H1 Receptor Signaling

G cluster_cell Cell Membrane H1R Histamine H1 Receptor Gq Gq protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Histamine Histamine Histamine->H1R Azelastine Azelastine Azelastine->H1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC PKC activation DAG->PKC AllergicResponse Allergic Response (e.g., sneezing, itching) Ca2->AllergicResponse PKC->AllergicResponse

Caption: Azelastine blocks the Histamine H1 receptor signaling pathway.

Pim Kinase Signaling Pathway

Pim kinases are downstream effectors of many signaling pathways, including the JAK/STAT pathway, and play a crucial role in cell cycle progression and apoptosis inhibition.[4] CX-6258 (this compound hydrochloride) inhibits all three Pim kinase isoforms, making it a promising anti-cancer agent.[4]

Pim Kinase Signaling Pathway

G cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT phosphorylates Cytokine Cytokine Cytokine->CytokineReceptor Pim Pim Kinase STAT->Pim upregulates transcription CellCycle Cell Cycle Progression Pim->CellCycle Apoptosis Apoptosis Inhibition Pim->Apoptosis CX6258 CX-6258 CX6258->Pim inhibits

Caption: CX-6258 inhibits the pro-survival Pim kinase signaling pathway.

Conclusion

This compound is a cornerstone intermediate in the synthesis of important pharmaceuticals. Its versatile chemistry allows for the construction of complex molecular architectures, leading to the development of effective drugs for a range of therapeutic areas. The synthetic routes to this compound are well-established, with newer methods offering improved yields and milder conditions. A thorough understanding of its synthesis and the biological pathways of its derivatives is essential for the continued innovation in drug discovery and development.

References

An In-depth Technical Guide on the Discovery and History of N-methylazepan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylazepan-4-one, a seven-membered heterocyclic ketone, and its hydrochloride salt are pivotal intermediates in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of the discovery and historical development of N-methylazepan-4-one, detailing its synthesis, chemical and physical properties, and key applications. The document includes structured data tables for easy comparison of quantitative information, detailed experimental protocols for significant synthetic methods, and visualizations of reaction pathways to facilitate a deeper understanding of its chemistry.

Introduction

N-methylazepan-4-one, with the chemical formula C₇H₁₃NO, is a foundational scaffold in medicinal chemistry.[1] Its azepane ring structure is a key component in the synthesis of a diverse range of therapeutic agents, most notably as a precursor to the antihistamine Azelastine.[1] The presence of both a ketone functional group and a tertiary amine within its seven-membered ring allows for a wide array of chemical transformations, making it a versatile building block for drug discovery and development.[1] This guide explores the historical context of its synthesis and the evolution of methodologies leading to its efficient production.

Discovery and Historical Context

The development of synthetic routes to N-methylazepan-4-one is closely tied to the broader history of cyclic ketone and lactam chemistry. While a definitive singular "discovery" of N-methylazepan-4-one is not prominently documented, its synthesis emerged from the application of established organic reactions to create the seven-membered azepane ring system. One of the foundational methods for creating cyclic ketones, the Dieckmann condensation, was first reported by Walter Dieckmann in 1894.[2] This intramolecular cyclization of diesters laid the groundwork for the synthesis of various carbocyclic and heterocyclic rings, including the azepane core of N-methylazepan-4-one.

Over the years, several distinct synthetic strategies have been developed and optimized, driven by the demand for this intermediate in the pharmaceutical industry. These methods, each with its own advantages and historical significance, are detailed in the following sections.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-methylazepan-4-one and its hydrochloride salt is essential for its application in synthesis and drug development. The hydrochloride salt is often preferred due to its enhanced solubility and stability.[3]

N-methylazepan-4-one (Free Base)
PropertyValueReference(s)
CAS Number 1859-33-2[4]
Molecular Formula C₇H₁₃NO[4]
Molecular Weight 127.186 g/mol [4]
Boiling Point 196.443 °C at 760 mmHg[4]
Density 0.965 g/cm³[4]
Refractive Index 1.459[4]
Flash Point 67.167 °C[4]
Vapor Pressure 0.398 mmHg at 25°C[4]
pKa 8.56 ± 0.20 (Predicted)[4]
LogP 0.60910[4]
N-methylazepan-4-one Hydrochloride
PropertyValueReference(s)
CAS Number 19869-42-2[5][6]
Molecular Formula C₇H₁₄ClNO[5][6]
Molecular Weight 163.65 g/mol [5][7]
Melting Point 115-120 °C[8]
Boiling Point 97-100 °C[8]
Appearance Colorless to light yellow or light brown to brown solid[3][8]
Solubility Chloroform (Slightly, Heated), DMSO (Slightly)[8]
Storage Temperature Room temperature or 2-8 °C under an inert atmosphere[5][8]

Key Synthetic Methodologies

Three primary synthetic routes have been established for the preparation of N-methylazepan-4-one, each with its own historical development and practical applications.

Dieckmann Condensation

The Dieckmann condensation is a classic method for the formation of cyclic β-keto esters via the intramolecular cyclization of a diester.[2] In the context of N-methylazepan-4-one synthesis, a diester precursor is treated with a strong base, such as potassium tert-butoxide, to initiate cyclization.[9]

Dieckmann_Condensation Diester Substituted Diester Enolate Enolate Intermediate Diester->Enolate Deprotonation Cyclic_Intermediate Cyclic β-keto Ester Enolate->Cyclic_Intermediate Intramolecular Cyclization NMAO N-methylazepan-4-one Cyclic_Intermediate->NMAO Base Base (e.g., KOtBu) Base->Diester Protonation Acidic Workup Protonation->Cyclic_Intermediate Decarboxylation Hydrolysis & Decarboxylation Decarboxylation->Cyclic_Intermediate

Caption: Dieckmann condensation pathway for N-methylazepan-4-one synthesis.

A detailed experimental protocol for this method starting from N-methyl-2-pyrrolidone is outlined in a patent, which involves the initial formation of a diester followed by cyclization.[9]

  • Preparation of 4-methylaminobutyric acid hydrochloride: N-methyl-2-pyrrolidone (NMP) is heated under reflux with concentrated hydrochloric acid. After cooling, the excess hydrochloric acid is removed under reduced pressure, and the resulting solid is crystallized from acetone.[9]

  • Esterification: The 4-methylaminobutyric acid hydrochloride is dissolved in methanol, and thionyl chloride is added to facilitate the formation of the methyl ester hydrochloride.[9]

  • Diester Formation: The methyl ester hydrochloride is reacted with methyl acrylate and triethylamine in methanol to yield the corresponding diester.[9]

  • Cyclization: The diester undergoes a Dieckmann condensation using a base like potassium tert-butoxide to form the N-methylazepan-4-one ring.[9]

  • Salt Formation: The resulting N-methylazepan-4-one is treated with hydrochloric acid to crystallize the hydrochloride salt.[9]

Ring Expansion of 1-Methylpiperidine-4-one

An advanced and efficient strategy for the synthesis of N-methylazepan-4-one involves the ring expansion of a six-membered piperidine ring.[1] This method is advantageous due to its relatively short synthetic route.[1]

Ring_Expansion Start 1-Methylpiperidine-4-one Henry_Reaction Henry Reaction (Nitromethane, Base) Start->Henry_Reaction Intermediate1 1-Methyl-4-(nitromethyl)piperidin-4-ol Henry_Reaction->Intermediate1 Reduction Nitro Group Reduction (e.g., Catalytic Hydrogenation) Intermediate1->Reduction Intermediate2 Amino alcohol Intermediate Reduction->Intermediate2 Ring_Expansion Ring Expansion (e.g., via Nitrous Acid) Intermediate2->Ring_Expansion Final_Product N-methylazepan-4-one Ring_Expansion->Final_Product

Caption: Workflow for the ring expansion synthesis of N-methylazepan-4-one.

  • Henry Reaction: 1-methylpiperidine-4-one is reacted with nitromethane under basic conditions (e.g., potassium hydroxide in ethanol) to yield 1-methyl-4-(nitromethyl)piperidin-4-ol.[1]

  • Nitro Group Reduction: The nitroalkanol intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to an amine.[1]

  • Ring Expansion and Salt Formation: The final and critical step is the ring expansion, which can be achieved through various methods, followed by treatment with hydrochloric acid to form the hydrochloride salt.[1]

Synthesis from N-Methyl-2-pyrrolidone (NMP)

A cost-effective and industrially scalable method utilizes the readily available N-methyl-2-pyrrolidone (NMP) as the starting material.[1] This pathway involves an initial ring-opening of the pyrrolidone.

NMP_Synthesis NMP N-Methyl-2-pyrrolidone Ring_Opening Ring Opening (HCl, Reflux) NMP->Ring_Opening Amino_Acid 4-Methylaminobutyric acid hydrochloride Ring_Opening->Amino_Acid Esterification Esterification (Methanol, SOCl₂) Amino_Acid->Esterification Methyl_Ester Methyl Ester Intermediate Esterification->Methyl_Ester Diester_Formation Diester Formation (Methyl Acrylate, Et₃N) Methyl_Ester->Diester_Formation Diester Diester Precursor Diester_Formation->Diester Cyclization Dieckmann Condensation (KOtBu) Diester->Cyclization NMAO N-methylazepan-4-one Cyclization->NMAO

Caption: Logical flow of N-methylazepan-4-one synthesis from NMP.

This method shares several steps with the Dieckmann condensation route previously described, as it also proceeds through a diester intermediate.

  • Ring Opening: NMP is heated under reflux with hydrochloric acid to hydrolyze the lactam and form 4-methylaminobutyric acid hydrochloride.[1][9]

  • Esterification: The resulting amino acid is esterified, for example, using methanol and thionyl chloride.[9]

  • Diester Formation: The methyl ester is then reacted with methyl acrylate in the presence of a base like triethylamine to form the diester.[9]

  • Cyclization and Salt Formation: The diester undergoes a Dieckmann condensation with a base such as potassium tert-butoxide, followed by acidification to yield N-methylazepan-4-one hydrochloride.[9] This method is noted for its high purity and yield, making it suitable for large-scale production.[9]

Applications in Drug Development

N-methylazepan-4-one is a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its primary application lies in the production of Azelastine, a potent H1 histamine receptor antagonist.[1] The azepane scaffold provided by this molecule is a key structural motif that can be further elaborated to create a diverse range of therapeutic agents.[1] Its bifunctional nature allows for modifications at both the ketone and the tertiary amine, providing a versatile platform for the development of new chemical entities.

Conclusion

N-methylazepan-4-one has a rich history intertwined with the development of fundamental organic reactions. From the early principles of the Dieckmann condensation to more modern and efficient ring expansion and NMP-based syntheses, the methods for its preparation have evolved to meet the demands of the pharmaceutical industry. The detailed understanding of its synthesis, properties, and reaction pathways presented in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the continued exploration and utilization of this important heterocyclic building block.

References

Conformational Analysis and Ring Dynamics of 1-Methylazepan-4-one: A Theoretical and Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the conformational analysis and ring dynamics of the seven-membered heterocyclic ketone, 1-Methylazepan-4-one. Due to a notable scarcity of specific experimental and computational studies on this particular molecule in published literature, this document provides a comprehensive overview of the theoretical principles and methodological approaches that govern the conformational behavior of substituted azepanes. While specific quantitative data for this compound is not currently available, this guide will serve as a robust framework for researchers undertaking such an analysis.

Introduction to Azepane Conformational Complexity

The azepane ring, a seven-membered nitrogen-containing heterocycle, exhibits significant conformational flexibility. Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its heteroanalogs like azepane can adopt a variety of conformations with relatively low energy barriers between them. The most stable conformations for these systems are typically in the twist-chair and chair families. The presence of substituents, such as the N-methyl group and the carbonyl at the 4-position in this compound, introduces additional steric and electronic factors that influence the conformational equilibrium and the dynamics of ring inversion.

A comprehensive conformational analysis of this compound would aim to identify the preferred conformations, quantify the energy differences between them, and determine the energy barriers for interconversion. Such an understanding is crucial in drug design and development, as the three-dimensional structure of a molecule dictates its interaction with biological targets.

Theoretical Conformational Isomers of this compound

The conformational landscape of this compound is expected to be dominated by several low-energy conformers. The primary conformations for a monosubstituted cycloheptane ring are the chair and the twist-chair. The introduction of the nitrogen atom, the N-methyl group, and the carbonyl group will further influence the stability of these forms.

The key conformational features to consider are:

  • Ring Conformation: The azepane ring itself can adopt several conformations, with the most likely being variations of the chair and twist-chair forms.

  • N-Methyl Group Orientation: The methyl group on the nitrogen can occupy pseudo-axial or pseudo-equatorial positions, which will have different steric interactions with the rest of the ring.

  • Nitrogen Inversion: The nitrogen atom can undergo inversion, further contributing to the dynamic nature of the molecule.

The interplay of these factors results in a complex potential energy surface with multiple minima corresponding to different stable conformers.

Experimental Methodologies for Conformational Analysis

A definitive conformational analysis of this compound would necessitate a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for studying conformational dynamics in solution.

Experimental Protocol for Variable-Temperature (VT) NMR:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) that remains liquid over a wide temperature range. The concentration should be optimized for a good signal-to-noise ratio.

  • Initial Spectrum Acquisition: A standard ¹H and ¹³C NMR spectrum is acquired at ambient temperature (e.g., 298 K).

  • Low-Temperature Analysis: The temperature of the NMR probe is gradually lowered in discrete steps (e.g., 10 K intervals). At each temperature, the sample is allowed to equilibrate, and a ¹H NMR spectrum is acquired.

  • Coalescence and Slow-Exchange Regime: As the temperature decreases, the rate of ring inversion slows down. If multiple conformations are present, this will be observed as a broadening of the NMR signals, followed by their decoalescence into separate sets of signals for each conformer at the slow-exchange limit.

  • Data Analysis: The coalescence temperature (Tc) and the chemical shift difference between the exchanging sites (Δν) can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process using the Eyring equation. Integration of the signals in the slow-exchange regime allows for the determination of the relative populations of the conformers and thus the difference in their free energies (ΔG°).

  • 2D NMR: At low temperatures, 2D NMR experiments such as COSY, HSQC, and NOESY/ROESY can be performed to unambiguously assign the signals for each conformer and to probe through-space proximities between protons, which provides crucial information about the 3D structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: High-quality single crystals of this compound or a suitable derivative are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions, providing precise bond lengths, bond angles, and torsional angles that define the molecular conformation in the solid state.

It is important to note that the solid-state conformation may not be the most stable conformation in solution due to packing forces in the crystal lattice.

Computational Chemistry Approaches

In the absence of extensive experimental data, computational modeling provides a powerful tool to predict the conformational preferences and dynamics of this compound.

Computational Protocol:

  • Conformational Search: A systematic or stochastic conformational search is performed using molecular mechanics (e.g., MMFF or OPLS force fields) to identify all possible low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This provides the relative energies of the different conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to calculate thermodynamic properties such as enthalpy and free energy.

  • Transition State Search: To determine the energy barriers for ring inversion, transition state searches (e.g., using synchronous transit-guided quasi-Newton methods) are performed to locate the saddle points connecting the different conformers. Frequency calculations on the transition state structures (which should have exactly one imaginary frequency) provide the activation energies for the conformational interconversions.

  • NMR Chemical Shift Prediction: The NMR chemical shifts (¹H and ¹³C) for the stable conformers can be calculated using methods like the GIAO (Gauge-Including Atomic Orbital) method. These predicted shifts can then be compared with experimental data to aid in the assignment of conformations.

Data Presentation (Hypothetical)

While specific data for this compound is not available, a typical summary of results from a comprehensive conformational analysis would be presented in tables as shown below. These tables are for illustrative purposes only and do not contain real data.

Table 1: Calculated Relative Energies and Populations of this compound Conformers

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
Twist-Chair 1 (TC1)0.0060
Twist-Chair 2 (TC2)0.5030
Chair 1 (C1)1.2010
Chair 2 (C2)2.50<1

Table 2: Calculated and Experimental Energy Barriers for Ring Inversion

ProcessCalculated ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)
TC1 ⇌ TC27.5(from VT-NMR)
TC1 ⇌ C19.2(from VT-NMR)

Visualizations

The following diagrams illustrate the general concepts of conformational analysis workflows and equilibria.

Conformational_Equilibrium TC1 Twist-Chair 1 TC2 Twist-Chair 2 TC1->TC2 ΔG‡ C1 Chair 1 TC1->C1 ΔG‡ Experimental_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis synthesis Synthesis & Purification of This compound vt_nmr Variable-Temperature NMR synthesis->vt_nmr xray X-ray Crystallography synthesis->xray data_analysis data_analysis vt_nmr->data_analysis ΔG‡, ΔG° comparison comparison vt_nmr->comparison solid_state_conf solid_state_conf xray->solid_state_conf Solid-State Conformation conf_search Conformational Search dft DFT Optimization & Energy Calculation conf_search->dft ts_search Transition State Search dft->ts_search nmr_pred NMR Chemical Shift Prediction dft->nmr_pred barrier_heights barrier_heights ts_search->barrier_heights Energy Barriers nmr_pred->comparison Compare with experiment

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methylazepan-4-one via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylazepan-4-one is a key heterocyclic scaffold and a valuable intermediate in the synthesis of various pharmaceutical compounds. Its seven-membered ring structure is a feature in a number of biologically active molecules. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, provides a powerful and convergent method for the construction of the cyclic ketone core of this compound. This protocol outlines a synthetic route commencing with a Michael addition to form the precursor diester, followed by the pivotal base-catalyzed Dieckmann cyclization, and concluding with hydrolysis and decarboxylation to yield the target molecule.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-step sequence. The initial step involves the formation of the diester precursor, dimethyl 4-(methylamino)heptanedioate, via a Michael addition. This is followed by an intramolecular Dieckmann condensation to yield the β-keto ester, methyl 1-methyl-4-oxoazepane-3-carboxylate. The final step involves the hydrolysis of the ester and subsequent decarboxylation to afford this compound.

Synthesis_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A Methyl 4-(methylamino)butanoate C Dimethyl 4-(methylamino)heptanedioate A->C + B Methyl acrylate B->C D Dimethyl 4-(methylamino)heptanedioate E Methyl 1-methyl-4-oxoazepane-3-carboxylate D->E Base (e.g., NaOMe) F Methyl 1-methyl-4-oxoazepane-3-carboxylate G This compound F->G Acid/Heat

Caption: Overall synthetic pathway for this compound.

Data Presentation

The following tables summarize the key reagents and expected outcomes for each step of the synthesis. Please note that the yields are representative and can vary based on reaction scale and optimization.

Table 1: Reagents and Conditions for the Synthesis of Dimethyl 4-(methylamino)heptanedioate (Michael Addition)

ReagentMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
Methyl 4-(methylamino)butanoateC6H13NO2131.171.0
Methyl acrylateC4H6O286.091.1
TriethylamineC6H15N101.191.2
MethanolCH4O32.04Solvent

Table 2: Reagents and Conditions for the Dieckmann Condensation

ReagentMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
Dimethyl 4-(methylamino)heptanedioateC10H19NO4217.261.0
Sodium methoxideCH3NaO54.021.1
TolueneC7H892.14Solvent

Table 3: Reagents and Conditions for Hydrolysis and Decarboxylation

ReagentMolecular FormulaMolecular Weight ( g/mol )Concentration
Methyl 1-methyl-4-oxoazepane-3-carboxylateC9H15NO3185.22-
Hydrochloric acidHCl36.465 M (aq)

Table 4: Physical and Spectroscopic Data for this compound

PropertyData
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
AppearanceColorless to light yellow liquid
Boiling Point196.4 °C at 760 mmHg[1]
Density0.965 g/cm³[1]
¹H NMR (CDCl₃) Predicted: 2.75-2.90 (m, 4H), 2.45-2.60 (m, 4H), 2.30 (s, 3H)
¹³C NMR (CDCl₃) Predicted: 210.5, 58.0, 55.0, 46.0, 42.0, 28.0
IR (neat, cm⁻¹) Predicted: 2920, 2850, 1715 (C=O), 1450, 1120
MS (EI, m/z) Predicted: 127 [M]⁺, 98, 84, 70, 57, 42

Experimental Protocols

Step 1: Synthesis of Dimethyl 4-(methylamino)heptanedioate

This procedure details the Michael addition of methyl 4-(methylamino)butanoate with methyl acrylate to form the diester precursor.

Materials:

  • Methyl 4-(methylamino)butanoate

  • Methyl acrylate

  • Triethylamine

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-(methylamino)butanoate (1.0 eq) and methanol.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add methyl acrylate (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude diester. The product is often used in the next step without further purification.

Step 2: Dieckmann Condensation to form Methyl 1-methyl-4-oxoazepane-3-carboxylate

This protocol describes the intramolecular cyclization of the diester to form the β-keto ester.

Materials:

  • Dimethyl 4-(methylamino)heptanedioate

  • Sodium methoxide

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask with a magnetic stirrer and reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Add sodium methoxide (1.1 eq) to anhydrous toluene.

  • Heat the suspension to reflux.

  • Slowly add a solution of dimethyl 4-(methylamino)heptanedioate (1.0 eq) in anhydrous toluene to the refluxing mixture over 1-2 hours.

  • Continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully quench the reaction by adding cold dilute hydrochloric acid to neutralize the excess base.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude methyl 1-methyl-4-oxoazepane-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation to this compound

This final step converts the β-keto ester to the target ketone.

Materials:

  • Methyl 1-methyl-4-oxoazepane-3-carboxylate

  • Hydrochloric acid (5 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • pH paper or meter

  • Sodium bicarbonate or sodium hydroxide solution

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine the crude methyl 1-methyl-4-oxoazepane-3-carboxylate with 5 M hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours, or until the evolution of CO₂ ceases.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 9-10.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to obtain the final product.

Experimental Workflow Diagram

G Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation cluster_step3 Step 3: Hydrolysis & Decarboxylation mix_reagents Mix Methyl 4-(methylamino)butanoate, Methyl acrylate, and Triethylamine in Methanol reflux1 Reflux for 4-6 hours mix_reagents->reflux1 evaporate1 Remove solvent under reduced pressure reflux1->evaporate1 crude_diester Crude Dimethyl 4-(methylamino)heptanedioate evaporate1->crude_diester prepare_base Prepare Sodium methoxide suspension in Toluene crude_diester->prepare_base add_diester Add diester solution to refluxing base prepare_base->add_diester reflux2 Reflux for 2-4 hours add_diester->reflux2 quench Quench with dilute HCl reflux2->quench extract1 Extract with organic solvent quench->extract1 dry_concentrate1 Dry and concentrate extract1->dry_concentrate1 crude_ketoester Crude Methyl 1-methyl-4-oxoazepane-3-carboxylate dry_concentrate1->crude_ketoester hydrolyze Reflux β-keto ester in 5 M HCl crude_ketoester->hydrolyze basify Basify with NaHCO₃ or NaOH hydrolyze->basify extract2 Extract with organic solvent basify->extract2 dry_concentrate2 Dry and concentrate extract2->dry_concentrate2 distill Purify by vacuum distillation dry_concentrate2->distill final_product This compound distill->final_product

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 1-Methylazepan-4-one via Beckmann Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-Methylazepan-4-one, a valuable intermediate in pharmaceutical development. The synthesis is achieved through a two-step process commencing with the oximation of 1-methyl-4-piperidone, followed by a Beckmann rearrangement of the resulting oxime. This lactam serves as a key building block for various therapeutic agents. This guide offers comprehensive experimental procedures, characterization data, and a mechanistic overview to facilitate its successful application in a laboratory setting.

Introduction

The Beckmann rearrangement is a cornerstone reaction in organic chemistry, facilitating the conversion of ketoximes into amides or lactams. This acid-catalyzed transformation has significant industrial applications, most notably in the production of caprolactam, the monomer for Nylon 6.[1][2] In the context of pharmaceutical synthesis, the Beckmann rearrangement provides a robust method for ring expansion and the introduction of a nitrogen atom into a cyclic framework, yielding valuable lactam intermediates.

This compound is a seven-membered lactam that serves as a crucial precursor for the synthesis of various biologically active molecules. Its synthesis via the Beckmann rearrangement of 1-methyl-4-piperidone oxime offers an efficient route to this important scaffold. The reaction proceeds by treating the oxime with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, which catalyzes the rearrangement of the carbon framework to yield the corresponding lactam.[2][3]

Synthesis Pathway

The synthesis of this compound from 1-methyl-4-piperidone involves two key steps:

  • Oximation: The conversion of the ketone (1-methyl-4-piperidone) to its corresponding oxime using hydroxylamine hydrochloride.

  • Beckmann Rearrangement: The acid-catalyzed rearrangement of the oxime to the target lactam, this compound.

A visual representation of this synthetic workflow is provided below.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement start 1-Methyl-4-piperidone reagent1 Hydroxylamine Hydrochloride, Sodium Acetate start->reagent1 product1 1-Methyl-4-piperidone Oxime reagent1->product1 reagent2 Polyphosphoric Acid (PPA) product1->reagent2 product2 This compound reagent2->product2

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

The following tables summarize the key reagents and equipment required for the synthesis.

ReagentFormulaMolar Mass ( g/mol )PuritySupplier
1-Methyl-4-piperidoneC₆H₁₁NO113.16≥98%Commercial Source
Hydroxylamine HydrochlorideNH₂OH·HCl69.49≥99%Commercial Source
Sodium AcetateCH₃COONa82.03≥99%Commercial Source
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)N/A115% H₃PO₄ equiv.Commercial Source
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeCommercial Source
Saturated Sodium BicarbonateNaHCO₃84.01N/AIn-house preparation
Anhydrous Sodium SulfateNa₂SO₄142.04≥99%Commercial Source
EthanolC₂H₅OH46.0795%Commercial Source
EquipmentDescription
Round-bottom flasks100 mL, 250 mL
Reflux condenserStandard taper
Magnetic stirrer with heating mantle
Ice bath
Separatory funnel250 mL
Rotary evaporator
pH paper or pH meter
Standard glassware and consumables
Protocol 1: Synthesis of 1-Methyl-4-piperidone Oxime
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-4-piperidone (10.0 g, 88.4 mmol), hydroxylamine hydrochloride (7.4 g, 106.1 mmol), and sodium acetate (14.5 g, 176.8 mmol) in 100 mL of ethanol.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-methyl-4-piperidone oxime as a white solid.

Protocol 2: Beckmann Rearrangement to this compound
  • In a 100 mL round-bottom flask, place polyphosphoric acid (50 g).

  • Heat the PPA to 80°C with stirring.

  • Carefully add 1-methyl-4-piperidone oxime (5.0 g, 39.0 mmol) portion-wise to the hot PPA over 30 minutes, maintaining the reaction temperature between 80-90°C.

  • After the addition is complete, continue to stir the reaction mixture at 90°C for 1 hour.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto 200 g of crushed ice in a beaker.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous mixture with dichloromethane (4 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes the expected physical and spectral data for the starting material, intermediate, and final product.

CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
1-Methyl-4-piperidoneC₆H₁₁NO113.16Colorless to yellow liquidN/A164-166
1-Methyl-4-piperidone OximeC₆H₁₂N₂O128.17White solid112-114N/A
This compoundC₇H₁₃NO127.18Colorless to pale yellow oilN/A196.4 at 760 mmHg[4]

Spectroscopic Data for this compound:

TechniqueExpected Data
¹H NMR (CDCl₃, δ ppm)~3.4 (t, 2H), 2.6 (t, 2H), 2.4 (s, 3H), 2.3 (t, 2H), 1.8 (m, 2H), 1.7 (m, 2H)
¹³C NMR (CDCl₃, δ ppm)~210, 58, 48, 46, 42, 28, 24
IR (neat, cm⁻¹)~2920, 2850 (C-H), 1710 (C=O), 1460, 1130
MS (EI, m/z)127 (M⁺), 98, 84, 70, 57

Mechanistic Overview

The Beckmann rearrangement proceeds through a series of well-established steps. The mechanism is illustrated below.

G cluster_mechanism Beckmann Rearrangement Mechanism Oxime 1-Methyl-4-piperidone Oxime ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime + H⁺ NitriliumIon Nitrilium Ion Intermediate ProtonatedOxime->NitriliumIon - H₂O (Rearrangement) WaterAdduct Water Adduct NitriliumIon->WaterAdduct + H₂O Iminol Iminol Intermediate WaterAdduct->Iminol - H⁺ Lactam This compound Iminol->Lactam Tautomerization

Figure 2: Mechanism of the Beckmann rearrangement.

The reaction is initiated by the protonation of the hydroxyl group of the oxime by a strong acid, which converts it into a good leaving group (water).[3] This is followed by the concerted migration of the alkyl group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, with the simultaneous departure of a water molecule.[3] This rearrangement step results in the formation of a nitrilium ion intermediate. Subsequent attack by a water molecule, followed by deprotonation and tautomerization, yields the final lactam product.

Conclusion

The synthesis of this compound via the Beckmann rearrangement of 1-methyl-4-piperidone oxime is an effective and well-established method for producing this valuable pharmaceutical intermediate. The protocols provided herein offer a detailed guide for the successful execution of this synthesis in a laboratory setting. Careful control of reaction conditions, particularly during the rearrangement step, is crucial for achieving high yields and purity of the final product.

References

Application Notes: Synthesis of Azelastine Utilizing 1-Methylazepan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azelastine is a second-generation antihistamine and mast cell stabilizer, distinguished by its potent, long-lasting, and multi-faceted anti-allergic and anti-inflammatory properties.[1][2][3] It is widely used in the treatment of allergic rhinitis and conjunctivitis.[4][5] A key building block in the chemical synthesis of Azelastine is 1-Methylazepan-4-one, a versatile precursor whose azepane framework is fundamental to the final drug structure.[6][7] This document provides detailed protocols and application notes on a common synthetic route for Azelastine hydrochloride starting from this compound hydrochloride.

Synthesis Overview

The synthesis of Azelastine hydrochloride from this compound hydrochloride is a multi-step process. A prevalent pathway involves the formation of an acylhydrazone intermediate through the reaction of this compound hydrochloride with benzoyl hydrazine.[8][9] This intermediate is then reduced, typically using a borohydride reagent. The final step is a condensation reaction between the reduced intermediate and a benzoic acid derivative, such as 2-(p-chlorophenylacetyl)benzoic acid, to form the Azelastine molecule, which is then converted to its hydrochloride salt.[8][9][10]

Experimental Protocols

The following protocols are based on established synthetic methods described in patent literature.

Protocol 1: Synthesis of Azelastine Hydrochloride

This protocol outlines a three-step synthesis from this compound hydrochloride.

Step 1: Acylhydrazone Formation

  • To a reaction vessel, add this compound hydrochloride and benzoyl hydrazine in a molar ratio of approximately 1:1.1.

  • Stir the mixture at room temperature for 1-5 hours to allow for the formation of the acylhydrazone.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

Step 2: Reduction of Acylhydrazone

  • Cool the reaction mixture from Step 1 to 0-10°C using an ice bath.

  • Add a methanolic solution of potassium hydroxide (KOH) dropwise.

  • Following the KOH addition, introduce potassium borohydride (KBH₄) portion-wise while maintaining the low temperature.

  • After the addition is complete, allow the mixture to stir for 30 minutes at the reduced temperature.

  • Raise the temperature to 40-50°C and continue stirring for approximately 6 hours.

  • Upon completion, perform an appropriate work-up, which may include extraction with a suitable solvent like dichloromethane.

Step 3: Condensation and Salt Formation

  • Prepare a solution of the reduced product from Step 2.

  • In a separate vessel, prepare a solution of 2-(p-chlorophenylacetyl)benzoic acid.

  • Combine the two solutions and facilitate the condensation reaction. The reaction is typically carried out under controlled pH and temperature.

  • After the condensation is complete, isolate the Azelastine free base.

  • Dissolve the base in a suitable solvent (e.g., acetone or isopropanol) and treat with a solution of hydrogen chloride (e.g., HCl in isopropanol) to precipitate Azelastine hydrochloride.

  • Filter the resulting solid, wash with a cold solvent like acetone, and dry under vacuum to yield the final product.

Data Presentation

The yield of Azelastine synthesis can vary depending on the specific reaction conditions and purification methods employed. The following table summarizes yield data reported in various patented methods.

Synthetic Route Starting Materials Key Reagents Overall Yield (%) Reference
Method AN-methyl hexahydro-azepin-4-one hydrochloride, benzoyl hydrazine, 2-(p-chlorophenyl acetyl) benzoic acidPotassium borohydride70-80%[8]
Method B1-methyl-hexahydroazin-4-one, 2-benzoyl-1-(hexahydro-1-methyl-1H-azin-4yl)-hydrazine, 2-(p-chlorophenylacetyl)-benzoic acid-44.0-45.7%[11]
Method CN-methylpiperidine-4-ketone (via ring expansion)-48.6%[8]

Table 1: Reported yields for different Azelastine synthesis routes.

During synthesis, several related substances can be formed as impurities. Characterization and control of these impurities are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[12][13]

Visualizations

Synthesis Workflow

The following diagram illustrates the key transformations in the synthesis of Azelastine hydrochloride starting from this compound hydrochloride.

G Simplified Synthesis Workflow of Azelastine HCl cluster_start Starting Materials cluster_intermediate Intermediates cluster_reagent Key Reagents cluster_final Final Product A This compound HCl C Acylhydrazone Intermediate A->C + B Benzoyl Hydrazine B->C + D Reduced Hydrazine Intermediate C->D 1. KOH 2. KBH₄ E Azelastine Hydrochloride D->E + Condensation R1 KBH₄ (Reduction) R1->C R2 2-(p-chlorophenylacetyl) benzoic acid R2->D R3 HCl (Salt Formation)

Caption: A flowchart of the synthetic pathway from this compound to Azelastine HCl.

Mechanism of Action: Azelastine's Anti-Allergic Effects

Azelastine exerts its therapeutic effects through multiple pathways, primarily by acting as a potent H₁ receptor antagonist and stabilizing mast cells. This dual action inhibits both the early and late phases of the allergic response.

G Azelastine's Mechanism of Action Allergen Allergen Exposure MastCell Mast Cell Allergen->MastCell Activates Degranulation Degranulation MastCell->Degranulation Azelastine Azelastine Azelastine->Degranulation Inhibits (Mast Cell Stabilization) H1Receptor H₁ Receptor Azelastine->H1Receptor Blocks (Antagonist) Histamine Histamine Release Degranulation->Histamine Mediators Release of other Inflammatory Mediators (Leukotrienes, Cytokines) Degranulation->Mediators Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (Itching, Sneezing, Rhinorrhea) Mediators->Symptoms Contribute to H1Receptor->Symptoms Triggers

Caption: The dual-action mechanism of Azelastine in the allergic cascade.

References

Application of 1-Methylazepan-4-one in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylazepan-4-one is a versatile seven-membered heterocyclic ketone that serves as a crucial building block in medicinal chemistry. Its unique structural framework, featuring a methylated nitrogen atom and a reactive carbonyl group, allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent therapeutic agents, including histamine H1 receptor antagonists and PIM kinase inhibitors.

Application Notes

The azepane core of this compound is a key structural motif in several approved drugs and clinical candidates.[1] Its incorporation into a molecule can significantly influence its pharmacological properties, including receptor binding affinity, selectivity, and pharmacokinetic profile.

Key applications include:

  • Histamine H1 Receptor Antagonists: this compound is a pivotal intermediate in the synthesis of the potent second-generation antihistamine, Azelastine.[1] Azelastine is widely used for the treatment of allergic rhinitis and conjunctivitis.[2] The azepane ring in Azelastine is crucial for its high affinity and selectivity for the H1 receptor.

  • PIM Kinase Inhibitors: The azepane scaffold has been successfully incorporated into potent inhibitors of PIM kinases, a family of serine/threonine kinases implicated in various cancers.[3] While a direct synthesis of the well-known PIM kinase inhibitor CX-6258 from this compound is not explicitly documented, the structural similarity of its 1,4-diazepane core to the azepane ring highlights the potential of this compound as a starting material for novel PIM kinase inhibitors.[4]

  • Other Therapeutic Areas: The unique conformational flexibility of the azepane ring makes it a valuable scaffold for exploring new chemical space in drug discovery. Derivatives of this compound have shown potential in modulating opioid intake for addiction treatment and in the development of agents targeting neurological disorders.[4] It is also used in the synthesis of spirocyclic compounds, which are increasingly important in modern drug design.[1]

Experimental Protocols

I. Synthesis of Azelastine from this compound Hydrochloride

This protocol outlines a multi-step synthesis to produce the antihistamine Azelastine, starting from this compound hydrochloride.

Workflow for Azelastine Synthesis

G A This compound HCl B Acylhydrazone Intermediate A->B Benzoyl hydrazine C Reduced Hydrazine Intermediate B->C Potassium borohydride (Reduction) D Azelastine C->D 2-(p-chlorobenzoyl)benzoic acid (Condensation)

Caption: Synthetic workflow for Azelastine.

Step 1: Formation of Acylhydrazone Intermediate

This step involves the reaction of this compound hydrochloride with benzoyl hydrazine to form the corresponding acylhydrazone.

  • Materials:

    • This compound hydrochloride

    • Benzoyl hydrazine

    • Ethanol

  • Procedure:

    • Dissolve this compound hydrochloride (1 equivalent) in ethanol.

    • Add benzoyl hydrazine (1.0-1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-5 hours.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by filtration or evaporation of the solvent. A yield of approximately 88% has been reported for a similar reaction.[6]

Step 2: Reduction of Acylhydrazone

The acylhydrazone intermediate is then reduced to the corresponding hydrazine derivative using a suitable reducing agent.

  • Materials:

    • Acylhydrazone intermediate from Step 1

    • Potassium borohydride

    • Water

  • Procedure:

    • Suspend the acylhydrazone intermediate (1 equivalent) in a suitable solvent.

    • Add potassium borohydride in portions. The patent suggests the use of water as a catalyst in this reduction step.[2]

    • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

    • Work-up the reaction by carefully quenching the excess reducing agent and extracting the product.

Step 3: Condensation to form Azelastine

The final step is the condensation of the reduced hydrazine intermediate with 2-(p-chlorobenzoyl)benzoic acid to yield Azelastine.

  • Materials:

    • Reduced hydrazine intermediate from Step 2

    • 2-(p-chlorobenzoyl)benzoic acid

    • Suitable solvent (e.g., toluene, xylene)

    • Acid catalyst (optional)

  • Procedure:

    • Combine the reduced hydrazine intermediate (1 equivalent) and 2-(p-chlorobenzoyl)benzoic acid (1 equivalent) in a suitable solvent.

    • Heat the mixture to reflux, with azeotropic removal of water if necessary.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and isolate the crude Azelastine.

    • Purify the product by recrystallization or column chromatography. A combined yield of 45.7% for the final two steps has been reported in a similar process.[6]

II. Representative Synthesis of a PIM Kinase Inhibitor Scaffold via Reductive Amination

This protocol provides a general method for the synthesis of N-substituted 4-amino-1-methylazepane derivatives, which are key scaffolds for PIM kinase inhibitors, through reductive amination of this compound.

Workflow for Reductive Amination

G A This compound C Iminium Ion Intermediate A->C Condensation B Primary/Secondary Amine B->C D N-substituted 4-amino-1-methylazepane C->D Sodium triacetoxyborohydride (Reduction)

Caption: General workflow for reductive amination.

  • Materials:

    • This compound

    • Primary or secondary amine (e.g., aniline, benzylamine)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (catalytic amount)

  • Procedure:

    • To a solution of this compound (1 equivalent) in DCE or DCM, add the desired primary or secondary amine (1-1.2 equivalents).[7]

    • Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion.

    • Stir the mixture at room temperature for 30-60 minutes.[7]

    • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.[7][8]

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.[7]

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired N-substituted 4-amino-1-methylazepane.

Quantitative Data

Compound/IntermediateParameterValueReference
Azelastine Synthesis
Acylhydrazone FormationYield~88%[6]
Azelastine Formation (2 steps)Overall Yield45.7%[6]
Azelastine Biological Activity
Histamine H1 Receptor BindingIC50Low nanomolar range[1]
PIM Kinase Inhibitors
CX-6258PIM-1 IC505 nM[4]
PIM-2 IC5025 nM[4]
PIM-3 IC5016 nM[4]

Signaling Pathways

Histamine H1 Receptor Signaling Pathway

Azelastine acts as an antagonist at the Histamine H1 receptor, blocking the downstream signaling cascade that leads to allergic and inflammatory responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Azelastine Azelastine Azelastine->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Allergic & Inflammatory Response Ca2->Response PKC->Response

Caption: Azelastine blocks the H1 receptor signaling cascade.

PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, promoting cell survival and proliferation. Inhibitors developed from this compound scaffolds can block these oncogenic signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinase STAT->PIM Upregulates Transcription PIM_Inhibitor PIM Kinase Inhibitor (from this compound) PIM_Inhibitor->PIM Inhibits BAD BAD (pro-apoptotic) PIM->BAD Phosphorylates & Inhibits p27 p27 (cell cycle inhibitor) PIM->p27 Phosphorylates & Inhibits Apoptosis Apoptosis BAD->Apoptosis Proliferation Cell Proliferation p27->Proliferation Inhibits

Caption: PIM kinase inhibitors block pro-survival signaling.

References

Application Note: High-Purity Isolation of 1-Methylazepan-4-one via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient protocol for the purification of 1-Methylazepan-4-one, a key intermediate in pharmaceutical synthesis, using flash column chromatography. The described methodology is designed to yield a high-purity product, suitable for downstream applications in drug discovery and development. This document provides a comprehensive experimental protocol, data presentation, and a visual workflow to ensure reproducible and successful purification.

Introduction

This compound is a heterocyclic ketone of significant interest in medicinal chemistry due to its presence as a core structural motif in various biologically active compounds. The purity of this intermediate is paramount to ensure the integrity and quality of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Flash column chromatography offers a rapid and effective technique for the purification of moderately polar organic compounds like this compound, allowing for the removal of reaction byproducts and unreacted starting materials. This protocol has been developed to provide a reliable method for obtaining this compound with high purity.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are critical in determining the appropriate chromatographic conditions.[1]

PropertyValue
Molecular FormulaC₇H₁₃NO
Molecular Weight127.19 g/mol
Boiling Point196.4 °C at 760 mmHg[1]
Density0.965 g/cm³[1]
SolubilitySoluble in Chloroform (Slightly, Heated), DMSO (Slightly)[2]
pKa8.56 ± 0.20 (Predicted)[1]

Table 1: Physicochemical data of this compound.

Experimental Protocol: Flash Column Chromatography

This protocol is intended as a general guideline and may require optimization based on the specific impurity profile of the crude sample.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Potassium permanganate (KMnO₄) stain or iodine chamber for visualization

2. Preparation of the Sample:

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to the solution to create a slurry.

  • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica gel (dry loading). This technique generally provides better resolution than loading the sample as a solution.

3. Column Packing:

  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane/EtOAc, 95:5).

  • Pour the slurry into the column and allow the silica gel to pack under gravity. Apply gentle air pressure to accelerate the packing and ensure a firm, uniform bed.

  • Once packed, allow the excess solvent to drain until it is level with the top of the silica bed.

4. Sample Loading:

  • Carefully add the prepared dry-loaded sample to the top of the packed silica gel bed, ensuring a flat and even layer.

  • Gently add a thin layer of sand or glass beads on top of the sample to prevent disturbance during the addition of the mobile phase.

5. Elution:

  • Begin elution with the initial, low-polarity mobile phase. A common starting point for compounds of this polarity is a mixture of hexane and ethyl acetate. To mitigate peak tailing often observed with amines, it is recommended to add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase.

  • A gradient elution is recommended for optimal separation. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For example:

    • Hexane/EtOAc (95:5) for 2 column volumes

    • Gradient to Hexane/EtOAc (80:20) over 10 column volumes

    • If the compound has not eluted, a further gradient to Hexane/EtOAc/MeOH may be necessary.

  • Maintain a constant flow rate by applying gentle, consistent air pressure.

6. Fraction Collection and Analysis:

  • Collect fractions in an appropriate number of test tubes or vials.

  • Monitor the elution of the compound by Thin Layer Chromatography (TLC). Spot a small aliquot from each fraction onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., the elution solvent or a slightly more polar one).

  • Visualize the spots under UV light (if applicable) and/or by staining with potassium permanganate or iodine.

  • Combine the fractions containing the pure this compound.

7. Product Isolation:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Determine the purity of the final product by an appropriate analytical method such as GC-MS or NMR.

Workflow for Purification of this compound

Purification_Workflow A Crude this compound B Sample Preparation (Dry Loading on Silica) A->B C Flash Column Chromatography (Silica Gel) B->C D Gradient Elution (Hexane/EtOAc + TEA) C->D E Fraction Collection D->E F TLC Analysis E->F G Pooling of Pure Fractions F->G Identify Pure Fractions J Impure Fractions F->J Identify Impure Fractions H Solvent Evaporation G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system using TLC. A solvent system that gives the target compound an Rf value of ~0.3 is often a good starting point.
Peak Tailing The compound is basic and interacting strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.
Compound Stuck on Column Mobile phase is not polar enough.Increase the polarity of the mobile phase. A step gradient to a more polar solvent system (e.g., including methanol) may be necessary.
Co-elution of Impurities Impurities have similar polarity to the product.Try a different stationary phase (e.g., alumina) or a different solvent system.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of this compound using flash column chromatography. By following the detailed steps for sample preparation, column packing, elution, and fraction analysis, researchers can obtain this key synthetic intermediate with high purity, which is crucial for the advancement of drug discovery and development programs. The provided workflow diagram and troubleshooting guide further aid in the successful implementation of this purification strategy.

References

Application Notes and Protocols for the Analytical Characterization of 1-Methylazepan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical techniques for the characterization of 1-Methylazepan-4-one, a key intermediate in pharmaceutical synthesis. Detailed protocols for spectroscopic and chromatographic methods are presented to ensure accurate identification, purity assessment, and quality control. This guide is intended to be a valuable resource for researchers and professionals involved in drug development and chemical analysis.

Chemical and Physical Properties

This compound is a cyclic ketone and a tertiary amine. Its hydrochloride salt is a common form for handling and analysis.

PropertyValueReference
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol [1]
CAS Number 1859-33-2 (free base)[1]
CAS Number 19869-42-2 (hydrochloride)[2]
Monoisotopic Mass 127.09972 Da[3]
Boiling Point 196.4 °C at 760 mmHg (Predicted)[1]
Density 0.965 g/cm³ (Predicted)[1]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.[4]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
N-CH₃~2.3-2.5Singlet
Azepane Ring Protons~1.8-3.0Multiplets

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C=O (C4)200-220
C2, C7 (adjacent to N)50-60
C3, C5, C620-40
N-CH₃~40

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl Sulfoxide-d₆).[5]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).[5]

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.[6]

  • ¹H NMR Acquisition Parameters:

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30°

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

    • Spectral Width: -10 to 230 ppm

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorptions

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch (Ketone)1700-1720Strong, Sharp
C-N Stretch (Amine)1000-1250Moderate
C-H Stretch (Aliphatic)2850-3000Strong

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound

Adduct/FragmentPredicted m/z
[M]⁺127.10
[M+H]⁺128.11
[M+Na]⁺150.09

Expected Fragmentation Pattern:

The fragmentation of this compound in mass spectrometry is expected to be influenced by the presence of both the ketone and the tertiary amine functional groups. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for cyclic amines, leading to the loss of alkyl radicals.[7] For ketones, cleavage of the bonds adjacent to the carbonyl group is also a characteristic fragmentation.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[5]

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). This can be a standalone instrument or coupled with a chromatographic system (GC-MS or LC-MS).[5]

  • Infusion Analysis (for direct analysis): Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.[5]

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.

Gas Chromatography (GC)

GC is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Experimental Protocol: GC Analysis

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions (starting point):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen, with a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes.

    • Detector Temperature (FID): 280 °C.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage. For GC-MS, the mass spectrum of the eluting peak can be used for identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of this compound, particularly for non-volatile impurities. Due to the lack of a strong chromophore, derivatization may be necessary for sensitive UV detection.[8]

Experimental Protocol: HPLC Analysis (without derivatization)

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Instrumentation: An HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • HPLC Conditions (starting point):

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). An isocratic or gradient elution can be developed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at a low wavelength (e.g., 210 nm) or ELSD.

  • Data Analysis: Determine the retention time and calculate the purity based on the peak area percentage.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight Molecular Weight and Fragmentation MS->Molecular_Weight

Caption: Workflow for Spectroscopic Characterization.

Chromatographic_Characterization_Workflow cluster_sample Sample Preparation Sample This compound GC Gas Chromatography (GC/GC-MS) Sample->GC HPLC HPLC Sample->HPLC Purity Purity Assessment GC->Purity Quantification Quantitative Analysis GC->Quantification HPLC->Purity HPLC->Quantification

Caption: Workflow for Chromatographic Characterization.

Conclusion

The analytical techniques and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic methods is essential for confirming the structure, assessing the purity, and ensuring the quality of this important pharmaceutical intermediate. The provided protocols, based on predicted data and methodologies for analogous compounds, serve as a valuable starting point for method development and validation in a research or industrial setting.

References

Application Notes and Protocols: The Versatile Scaffold of 1-Methylazepan-4-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylazepan-4-one is a versatile heterocyclic ketone that serves as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional azepane ring system provides a unique framework for the synthesis of diverse and complex molecules, facilitating specific interactions with biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery and development of novel therapeutic agents, with a focus on its application in the synthesis of antihistamines, kinase inhibitors, and spiropiperidine derivatives.

Applications of the this compound Scaffold

The this compound core is a key structural motif in several classes of biologically active compounds:

  • Antihistamines: It is a crucial intermediate in the synthesis of Azelastine, a potent H1 histamine receptor antagonist used for the treatment of allergic rhinitis.

  • Kinase Inhibitors: The azepane scaffold has been successfully incorporated into the design of potent inhibitors of protein kinases, such as Pim kinases, which are important targets in oncology.

  • Spiropiperidines: this compound serves as a starting material for the construction of complex spiropiperidine systems, which are of great interest in modern drug discovery due to their three-dimensional nature.

  • Central Nervous System (CNS) Agents: Derivatives of this scaffold are being explored for the development of new treatments for neurological disorders and addiction.

Data Presentation

The following tables summarize quantitative data for representative compounds synthesized using the this compound scaffold.

Table 1: Antihistaminic and Anti-inflammatory Activity of Azelastine

CompoundBiological TargetAssayIC50 ValueReference
AzelastineHistamine H1 ReceptorRadioligand Binding AssayHigh affinity (specific value not stated)[1]
AzelastineHistamine ReleaseInhibition of allergic histamine release from rabbit leukocytes4.5 µM[2]
AzelastineTNF-α Release (Ag-induced)Rat Mast RBL-2H3 cells25.7 µM[3]
AzelastineTNF-α Release (ionomycin-induced)Rat Mast RBL-2H3 cells1.66 µM[3]

Table 2: Representative PIM-1 Kinase Inhibitors

Compound ScaffoldPIM-1 IC50 (nM)Reference
2,5-disubstituted-1,3,4-oxadiazole (Compound 10f)17[4]
Pyridone Derivative95[2]
Dihydropyridine-3-carbonitrile50

Note: While this compound is a known scaffold for Pim kinase inhibitors, specific IC50 values for derivatives directly synthesized from it were not available in the searched literature. The data presented is for other heterocyclic PIM-1 inhibitors to provide context.

Experimental Protocols

Protocol 1: Synthesis of Azelastine from this compound Hydrochloride

This protocol is adapted from established patent literature.

Step 1: Formation of Acylhydrazone

  • In a round-bottom flask, suspend this compound hydrochloride and benzoylhydrazine in a suitable solvent (e.g., ethanol).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the acylhydrazone product by filtration.

Step 2: Reduction of Acylhydrazone

  • Dissolve the acylhydrazone from Step 1 in a suitable solvent (e.g., methanol).

  • Cool the solution in an ice bath and add a reducing agent, such as potassium borohydride, portion-wise.

  • Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Condensation and Final Product Formation

  • Combine the product from Step 2 with 2-(p-chlorobenzoyl)benzoic acid in a suitable solvent.

  • Heat the mixture to facilitate condensation, monitoring the reaction by TLC.

  • Upon completion, cool the reaction and isolate the crude Azelastine.

  • Purify the product by recrystallization or column chromatography to obtain Azelastine hydrochloride.

Protocol 2: Reductive Amination of this compound (Representative Protocol)

This is a general protocol for the synthesis of N-substituted 1-methylazepan-4-amine derivatives.

  • Dissolve this compound (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Add the desired primary or secondary amine (1.0-1.2 eq).

  • For less reactive amines or ketones, a catalytic amount of acetic acid can be added to facilitate imine/enamine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative method for evaluating the inhibitory activity of compounds against PIM-1 kinase.

  • Compound Preparation: Prepare a serial dilution of the test compound (synthesized from this compound) in a suitable buffer containing a constant percentage of DMSO (e.g., 1%).

  • Reaction Setup: In a 384-well plate, add the inhibitor solution, PIM-1 kinase, and a substrate/ATP mixture. The final concentrations of the substrate (e.g., a BAD-derived peptide) and ATP should be at or near their Km values.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition with DMSO and 100% inhibition with a known potent inhibitor or no enzyme). Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of PIM kinase inhibitors on cancer cell viability.

  • Cell Seeding: Seed cancer cells (e.g., a leukemia or prostate cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizations

PIM_Kinase_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 Transcription BAD BAD PIM1->BAD Phosphorylation cMyc c-Myc PIM1->cMyc p21 p21/p27 PIM1->p21 mTORC1 mTORC1 PIM1->mTORC1 Bcl2 Bcl-2 BAD->Bcl2 Inhibits pBAD p-BAD (inactive) Apoptosis Apoptosis Inhibition Bcl2->Apoptosis CellCycle Cell Cycle Progression cMyc->CellCycle p21->CellCycle Translation Protein Translation mTORC1->Translation Inhibitor This compound -based PIM-1 Inhibitor Inhibitor->PIM1

Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

Azelastine_Synthesis_Workflow Start This compound Hydrochloride Step1 Acylhydrazone Formation Start->Step1 Reagent1 Benzoylhydrazine Reagent1->Step1 Intermediate1 Acylhydrazone Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Reagent2 Potassium Borohydride Reagent2->Step2 Intermediate2 Reduced Intermediate Step2->Intermediate2 Step3 Condensation Intermediate2->Step3 Reagent3 2-(p-chlorobenzoyl) benzoic acid Reagent3->Step3 End Azelastine Step3->End

Caption: Synthetic Workflow for Azelastine.

PIM_Inhibitor_Screening_Workflow cluster_0 Biochemical Assay cluster_1 Cell-based Assays PIM_assay PIM-1 Kinase Assay (e.g., ADP-Glo™) IC50_determination Determine IC50 PIM_assay->IC50_determination Cell_viability Cell Viability Assay (e.g., MTT) IC50_determination->Cell_viability Select Potent Compounds Apoptosis_assay Apoptosis Assay (e.g., Annexin V) Cell_viability->Apoptosis_assay Western_blot Western Blot (Target Engagement) Apoptosis_assay->Western_blot Lead_compound This compound -based Derivatives Lead_compound->PIM_assay

Caption: PIM-1 Inhibitor Screening Workflow.

Conclusion

This compound is a privileged scaffold in drug discovery, offering a versatile starting point for the synthesis of a wide range of biologically active molecules. Its utility has been demonstrated in the development of antihistamines, kinase inhibitors, and other therapeutic agents. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this scaffold in their own drug discovery programs. Further exploration of derivatives of this compound is warranted to fully exploit its potential in developing novel therapeutics.

References

1-Methylazepan-4-one (CX-6258): A Pan-PIM Kinase Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For Research Use Only.

Introduction

1-Methylazepan-4-one, also known as CX-6258, is a potent and selective small molecule inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1][2] The PIM kinase family, consisting of PIM-1, PIM-2, and PIM-3, plays a crucial role in regulating cell survival, proliferation, and apoptosis.[3] Overexpression of PIM kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[3] CX-6258 exhibits pan-PIM kinase inhibitory activity, targeting all three isoforms in the nanomolar range.[1][2] These application notes provide detailed protocols for utilizing CX-6258 as a tool to investigate PIM kinase signaling in cancer research.

Data Presentation

In Vitro Kinase Inhibitory Activity of this compound (CX-6258)
Kinase IsoformIC50 (nM)
PIM-15
PIM-225
PIM-316

Table 1: Inhibitory concentration (IC50) values of this compound (CX-6258) against the three PIM kinase isoforms. Data sourced from MedchemExpress.[1][2]

Anti-proliferative Activity of this compound (CX-6258) in Cancer Cell Lines
Cell Line CategoryIC50 Range (µM)
Acute Leukemia0.02 - 3.7

Table 2: Anti-proliferative activity of this compound (CX-6258) against a panel of human cancer cell lines, with acute leukemia cell lines showing high sensitivity. Data sourced from Selleck Chemicals.[4]

Signaling Pathway and Experimental Workflow

PIM_Kinase_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim PIM Kinase cluster_downstream Downstream Effects cluster_inhibitor Inhibition Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK activate STAT STAT JAK->STAT phosphorylate PIM PIM Kinase (PIM-1, PIM-2, PIM-3) STAT->PIM induce transcription BAD BAD PIM->BAD phosphorylates FourEBP1 4E-BP1 PIM->FourEBP1 phosphorylates Bcl2 Bcl-2 BAD->Bcl2 inhibits pBAD p-BAD (inactive) Apoptosis Apoptosis Bcl2->Apoptosis inhibits eIF4E eIF4E FourEBP1->eIF4E inhibits pFourEBP1 p-4E-BP1 (inactive) Protein_Synthesis Protein Synthesis & Cell Proliferation eIF4E->Protein_Synthesis promotes Inhibitor This compound (CX-6258) Inhibitor->PIM inhibits

Caption: PIM Kinase Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies cluster_compound Test Compound Kinase_Assay PIM Kinase Assay (Radiometric) IC50 IC50 Kinase_Assay->IC50 Determine IC50 values Cell_Viability Cell Viability Assay (MTT/MTS) Anti_proliferative_effect Anti_proliferative_effect Cell_Viability->Anti_proliferative_effect Assess anti-proliferative effect Western_Blot Western Blot Analysis Target_Modulation Target_Modulation Western_Blot->Target_Modulation Analyze downstream target modulation (p-BAD, p-4E-BP1) Xenograft Xenograft Model Efficacy Efficacy Xenograft->Efficacy Evaluate in vivo efficacy Compound This compound (CX-6258) Compound->Kinase_Assay Compound->Cell_Viability Compound->Western_Blot Compound->Xenograft

Caption: Experimental Workflow for Evaluating this compound.

Experimental Protocols

PIM Kinase Inhibition Assay (Radiometric)

This protocol is adapted from methodologies used for CX-6258 to determine the in vitro inhibitory activity against PIM kinases.[4]

Materials:

  • Recombinant human PIM-1, PIM-2, and PIM-3 enzymes

  • Peptide substrate (e.g., RSRHSSYPAGT)

  • [γ-³³P]ATP

  • This compound (CX-6258)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a reaction plate, add the kinase reaction buffer, the respective PIM kinase isoform, and the peptide substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be near the Km for each enzyme (e.g., 30 µM for PIM-1, 5 µM for PIM-2, and 155 µM for PIM-3).[4]

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter paper using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Cell Viability Assay (MTT Assay)

This protocol outlines a general method to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MV-4-11, a human AML cell line)

  • Complete cell culture medium

  • This compound (CX-6258)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight (for adherent cells).

  • Prepare serial dilutions of this compound in cell culture medium.

  • Treat the cells with the diluted compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • If using adherent cells, carefully remove the medium.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for PIM Kinase Signaling

This protocol is designed to detect changes in the phosphorylation status of PIM kinase downstream targets following treatment with this compound.[4]

Materials:

  • Cancer cell line of interest

  • This compound (CX-6258)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-phospho-4E-BP1 (Thr37/46), and antibodies for total proteins as loading controls)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative levels of phosphorylated proteins. This compound has been shown to cause a dose-dependent inhibition of the phosphorylation of Bad and 4E-BP1.[4]

References

Investigating 1-Methylazepan-4-one for Opioid Addiction Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid addiction remains a significant global health crisis, necessitating the development of novel therapeutic interventions. 1-Methylazepan-4-one is a synthetic compound that has been identified as a potential candidate for the development of treatments for neurological disorders and addiction.[1] Preliminary research suggests its potential to modulate opioid intake behavior, making it a compound of interest for further investigation in the context of opioid addiction.[1] This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound as a potential treatment for opioid addiction.

Disclaimer: The quantitative data presented in this document for this compound is illustrative and hypothetical, designed to provide a framework for experimental design and data analysis. Researchers should generate their own data through rigorous experimentation.

Proposed Mechanism of Action

While the precise mechanism of action of this compound in the context of opioid addiction is yet to be fully elucidated, it is hypothesized to interact with the endogenous opioid system.[1] Potential mechanisms could include direct binding to opioid receptors (mu, delta, or kappa), allosteric modulation of these receptors, or interaction with downstream signaling pathways involved in reward and dependence.

This compound This compound Opioid_Receptor Opioid Receptor (μ, δ, κ) This compound->Opioid_Receptor Direct Binding or Allosteric Modulation G_Protein_Signaling G-Protein Signaling Opioid_Receptor->G_Protein_Signaling Downstream_Effectors Downstream Effectors (e.g., Adenylyl Cyclase) G_Protein_Signaling->Downstream_Effectors Cellular_Response Modulation of Neuronal Activity Downstream_Effectors->Cellular_Response

Caption: Proposed interaction of this compound with the opioid receptor signaling cascade.

Data Presentation: Hypothetical Preclinical Data for this compound

The following tables summarize hypothetical data for this compound to illustrate expected outcomes from the described experimental protocols.

Table 1: Opioid Receptor Binding Affinity

CompoundReceptor SubtypeKi (nM)
This compoundMu (µ)150
Delta (δ)> 1000
Kappa (κ)> 1000
Morphine (Control)Mu (µ)2.5
Delta (δ)250
Kappa (κ)400

Table 2: In Vivo Efficacy in a Mouse Model of Fentanyl Self-Administration

Treatment GroupFentanyl Infusions (Mean ± SEM)% Reduction vs. Vehicle
Vehicle25 ± 3-
This compound (10 mg/kg)15 ± 2.540%
This compound (30 mg/kg)8 ± 1.568%
Methadone (5 mg/kg, Control)5 ± 180%

Table 3: Effect on Naloxone-Precipitated Morphine Withdrawal Symptoms in Rats

Treatment GroupGlobal Withdrawal Score (Mean ± SEM)% Reduction vs. Vehicle
Vehicle45 ± 5-
This compound (10 mg/kg)30 ± 433%
This compound (30 mg/kg)18 ± 360%
Clonidine (0.1 mg/kg, Control)15 ± 2.567%

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential of this compound for opioid addiction treatment.

Protocol 1: Opioid Receptor Binding Assay (In Vitro)

Objective: To determine the binding affinity and selectivity of this compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Materials:

  • Cell membranes expressing human recombinant µ, δ, or κ opioid receptors

  • Radioligand: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ)

  • This compound hydrochloride

  • Naloxone (for non-specific binding determination)

  • Assay Buffer (50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, naloxone (10 µM), and cell membranes.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) from the competition curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Compound, Radioligand, Membranes) Plate_Setup Set up 96-well plate (Total, Non-specific, Competitive) Prepare_Reagents->Plate_Setup Incubation Incubate at 25°C Plate_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculate_Binding Calculate Specific Binding Counting->Calculate_Binding Determine_IC50 Determine IC50 Calculate_Binding->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Caption: Workflow for the opioid receptor binding assay.

Protocol 2: Fentanyl Self-Administration in Mice (In Vivo)

Objective: To assess the effect of this compound on the reinforcing properties of fentanyl in a mouse model of opioid self-administration.

Materials:

  • Male C57BL/6J mice

  • Operant conditioning chambers equipped with two levers (active and inactive) and an infusion pump

  • Fentanyl hydrochloride

  • This compound hydrochloride

  • Sterile saline

  • Intravenous catheters

Procedure:

  • Surgically implant intravenous catheters into the jugular vein of the mice and allow for a 5-7 day recovery period.

  • Acquisition Phase: Train mice to self-administer fentanyl (e.g., 10 µg/kg/infusion) in daily 2-hour sessions. A press on the active lever results in a fentanyl infusion, while a press on the inactive lever has no consequence. Training continues until a stable baseline of responding is achieved (e.g., <20% variation in infusions over 3 consecutive days).

  • Treatment Phase: Once a stable baseline is established, administer this compound (e.g., 10 and 30 mg/kg, intraperitoneally) or vehicle 30 minutes before the self-administration session.

  • Record the number of infusions and lever presses during the session.

  • Data Analysis: Compare the number of fentanyl infusions between the vehicle and this compound treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 3: Naloxone-Precipitated Morphine Withdrawal in Rats (In Vivo)

Objective: To evaluate the potential of this compound to alleviate opioid withdrawal symptoms.

Materials:

  • Male Wistar rats

  • Morphine sulfate

  • Naloxone hydrochloride

  • This compound hydrochloride

  • Sterile saline

  • Observation chambers

Procedure:

  • Induce morphine dependence by administering escalating doses of morphine (e.g., 10-40 mg/kg, subcutaneously) twice daily for 7 days.

  • On day 8, administer this compound (e.g., 10 and 30 mg/kg, intraperitoneally) or vehicle.

  • 30 minutes after the test compound administration, precipitate withdrawal by administering naloxone (1 mg/kg, subcutaneously).

  • Immediately place the rats in individual observation chambers and record the occurrence of withdrawal signs (e.g., wet dog shakes, teeth chattering, ptosis, diarrhea, jumping) for 30 minutes.

  • Data Analysis: Assign a weighted score to each withdrawal sign to calculate a global withdrawal score for each animal. Compare the global withdrawal scores between the different treatment groups using statistical analysis (e.g., Kruskal-Wallis test followed by Dunn's multiple comparisons test).

Signaling Pathways in Opioid Addiction

Opioid addiction involves complex neuroadaptations in the brain's reward circuitry. The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a key pathway.

cluster_vta Ventral Tegmental Area (VTA) cluster_nac Nucleus Accumbens (NAc) Opioid Opioid (e.g., Fentanyl) Mu_Receptor_GABA μ-Opioid Receptor Opioid->Mu_Receptor_GABA GABA_Neuron GABAergic Interneuron Dopamine_Neuron Dopamine Neuron GABA_Neuron->Dopamine_Neuron Inhibition Dopamine_Release Dopamine Release Dopamine_Neuron->Dopamine_Release Dopaminergic Projection Mu_Receptor_GABA->GABA_Neuron Inhibition Reward_Pleasure Reward & Pleasure Dopamine_Release->Reward_Pleasure

Caption: Simplified signaling pathway of opioid-induced reward in the mesolimbic system.

Conclusion

The provided protocols and illustrative data offer a comprehensive framework for the preclinical investigation of this compound as a potential therapeutic for opioid addiction. Rigorous in vitro and in vivo studies are essential to validate its efficacy, determine its mechanism of action, and assess its safety profile. Should these preclinical studies yield promising results, further development, including more extensive toxicological and pharmacokinetic studies, would be warranted to advance this compound towards clinical evaluation.

References

Troubleshooting & Optimization

Technical Support Center: 1-Methylazepan-4-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methylazepan-4-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: There are several established methods for the synthesis of this compound. The most common routes include:

  • Three-Step Synthesis from 1-Methyl-4-piperidone: This involves a condensation reaction with nitromethane, followed by reduction of the nitro group and subsequent ring expansion.

  • Dieckmann Condensation: This is an intramolecular cyclization of a diester to form the β-keto ester, which is then hydrolyzed and decarboxylated to yield the target ketone.

  • Synthesis from N-Methyl-2-pyrrolidone (NMP): This route involves the hydrolysis of NMP to 4-(methylamino)butanoic acid, followed by esterification, chain extension, and subsequent Dieckmann cyclization.

  • Beckmann Rearrangement: This method involves the rearrangement of a cyclohexanone oxime derivative to form a seven-membered lactam, which can then be converted to this compound.

Q2: Which synthetic route generally provides the highest yield?

A2: The three-step synthesis starting from 1-methyl-4-piperidone has been reported with high yields, particularly for the final ring expansion step which can reach up to 87%. However, the overall yield depends on the efficiency of all steps. The Dieckmann condensation can also be very effective, with yields for the cyclization step being substrate and condition dependent.

Q3: What are the key considerations for choosing a synthetic route?

A3: The choice of synthesis route depends on several factors:

  • Starting Material Availability and Cost: 1-Methyl-4-piperidone and N-Methyl-2-pyrrolidone are readily available starting materials.

  • Scalability: For larger scale production, routes with fewer steps and simpler purification procedures are preferable.

  • Reagent Toxicity and Handling: Some routes may involve hazardous reagents that require special handling.

  • Stereochemical Requirements: If specific stereoisomers are required, a route that allows for stereocontrol should be chosen.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound for two common synthetic routes.

Route 1: Three-Step Synthesis from 1-Methyl-4-piperidone

This synthesis involves three key stages:

  • Condensation: Reaction of 1-methyl-4-piperidone with nitromethane.

  • Reduction: Reduction of the nitro group to an amine.

  • Ring Expansion: Cyclization to form this compound.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low yield in condensation step Incomplete reaction.- Ensure the use of a suitable base (e.g., sodium methoxide).- Optimize reaction time and temperature.
Side reactions.- Control the temperature to minimize side product formation.
Incomplete reduction of the nitro group Inefficient reducing agent.- Use a strong reducing agent like Raney Nickel or catalytic hydrogenation.
Catalyst poisoning.- Ensure the purity of the starting material and solvents.
Low yield in ring expansion step Inefficient cyclization.- Optimize the reaction conditions for the cyclization, such as the choice of acid or base catalyst and solvent.
Formation of byproducts.- Analyze the reaction mixture to identify byproducts and adjust conditions to minimize their formation.
Experimental Protocol: Ring Expansion of 4-(aminomethyl)-1-methylpiperidin-4-ol
  • Dissolve 4-(aminomethyl)-1-methylpiperidin-4-ol in glacial acetic acid and cool the solution to 0°C.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0°C.

  • Stir the reaction mixture overnight at 0°C.

  • After the reaction is complete, add dichloromethane (DCM) and adjust the pH to 7-8 with sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, concentrate, and dissolve the residue in isopropanol.

  • Adjust the pH to <6 with a solution of hydrogen chloride in isopropanol to induce crystallization of the hydrochloride salt.

  • Filter and dry the solid product to obtain this compound hydrochloride.

A reported yield for this final step is 87.0%.

Workflow Diagram

cluster_synthesis Three-Step Synthesis from 1-Methyl-4-piperidone start 1-Methyl-4-piperidone condensation Condensation with Nitromethane start->condensation nitro_compound 1-Methyl-4-(nitromethyl)piperidin-4-ol condensation->nitro_compound reduction Reduction nitro_compound->reduction amino_compound 4-(Aminomethyl)-1-methylpiperidin-4-ol reduction->amino_compound ring_expansion Ring Expansion amino_compound->ring_expansion product This compound ring_expansion->product

Caption: Workflow for the synthesis of this compound from 1-Methyl-4-piperidone.

Route 2: Dieckmann Condensation

The Dieckmann condensation is a powerful method for forming cyclic ketones. In the context of this compound synthesis, it involves the intramolecular cyclization of a suitable N-methylated amino-diester.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of cyclized product Incorrect base.- Use a strong, non-nucleophilic base such as sodium hydride, potassium tert-butoxide, or LDA.
Unsuitable solvent.- Use an aprotic solvent like THF or toluene to avoid side reactions with the base.
Reverse reaction.- Ensure there is an enolizable proton in the product to drive the reaction forward. The absence of this can lead to cleavage of the ring.
Dimerization or polymerization.- For forming 7-membered rings, dimerization can be a significant side reaction. Running the reaction at high dilution can favor the intramolecular cyclization.
Formation of multiple products Lack of regioselectivity.- If the diester is unsymmetrical, two different enolates can form, leading to different cyclized products. Modifying the substrate to favor the formation of one enolate can improve selectivity.
General Experimental Protocol: Dieckmann Condensation
  • To a solution of the starting diester in a dry, aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., argon), add a strong base (e.g., sodium hydride or potassium tert-butoxide) portion-wise at a controlled temperature (often 0°C or room temperature).

  • Stir the reaction mixture at the appropriate temperature for the required time until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride or dilute acid).

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

  • The resulting β-keto ester is then subjected to hydrolysis and decarboxylation (e.g., by heating with aqueous acid) to yield this compound.

  • Purify the final product by distillation or chromatography.

Logical Relationship Diagram for Troubleshooting

cluster_troubleshooting Troubleshooting Dieckmann Condensation problem Low Yield cause1 Incorrect Base/Solvent problem->cause1 cause2 Reverse Reaction problem->cause2 cause3 Intermolecular Reactions problem->cause3 solution1 Use strong, non-nucleophilic base in aprotic solvent cause1->solution1 solution2 Ensure product has enolizable proton cause2->solution2 solution3 Use high dilution conditions cause3->solution3

Caption: Troubleshooting logic for low yield in Dieckmann condensation.

Identifying and removing common impurities in 1-Methylazepan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities in 1-Methylazepan-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: The impurities in your this compound sample largely depend on the synthetic route employed. Below is a summary of potential impurities associated with common synthetic methods.

Table 1: Potential Impurities in this compound and Their Sources

Impurity NameChemical StructurePotential Synthetic SourceRecommended Analytical Technique
1-Methylpiperidin-4-oneC₆H₁₁NORing expansion of 1-methylpiperidin-4-one (incomplete reaction)GC-MS, HPLC
N-Nitroso-1-methylazepan-4-oneC₇H₁₂N₂O₂Ring expansion of 1-methylpiperidin-4-one (side reaction with nitrite)LC-MS
This compound OximeC₇H₁₄N₂OBeckmann rearrangement of 1-methylpiperidin-4-one oxime (unreacted starting material)HPLC, LC-MS
ε-CaprolactamC₆H₁₁NOBeckmann rearrangement (hydrolysis of the N-methyl group)GC-MS
Diethyl 3,3'-(methylazanediyl)dipropanoateC₁₁H₂₁NO₄Dieckmann condensation (unreacted starting material)GC-MS, LC-MS
Ethyl 2-oxocyclohexane-1-carboxylateC₉H₁₄O₃Dieckmann condensation (side product)GC-MS

Q2: I have synthesized this compound via the ring expansion of 1-methylpiperidin-4-one and suspect the presence of the starting material. How can I confirm this and remove it?

A2: The presence of residual 1-methylpiperidin-4-one is a common issue in this synthesis due to incomplete reaction. You can confirm its presence using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Purification can be achieved through column chromatography or recrystallization.

Troubleshooting Guide: Presence of 1-Methylpiperidin-4-one

Troubleshooting_Starting_Material start Impurity Suspected: 1-Methylpiperidin-4-one analytical Analytical Confirmation start->analytical gcms GC-MS Analysis analytical->gcms Volatile compounds hplc HPLC Analysis analytical->hplc Non-volatile or thermally labile purification Purification Strategy gcms->purification hplc->purification column_chrom Column Chromatography purification->column_chrom High purity needed recrystallization Recrystallization purification->recrystallization Simpler, scalable end Pure this compound column_chrom->end recrystallization->end

Experimental Protocols

Protocol 1: GC-MS Method for the Detection of 1-Methylpiperidin-4-one

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-300.

  • Expected Retention Times: 1-Methylpiperidin-4-one will have a shorter retention time than this compound due to its lower boiling point.

Protocol 2: Column Chromatography for Removal of 1-Methylpiperidin-4-one

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%). The more polar this compound will elute after the less polar 1-methylpiperidin-4-one.

  • Fraction Collection: Collect fractions and analyze by TLC or GC-MS to identify those containing the pure product.

Protocol 3: Recrystallization of this compound Hydrochloride

  • Solvent System: A mixture of isopropanol and diethyl ether.

  • Procedure:

    • Dissolve the crude this compound hydrochloride in a minimal amount of hot isopropanol.

    • Slowly add diethyl ether until the solution becomes slightly cloudy.

    • Allow the solution to cool to room temperature, then place it in an ice bath to facilitate crystal formation.

    • Collect the crystals by vacuum filtration and wash with cold diethyl ether.

    • Dry the crystals under vacuum.

Q3: My synthesis of this compound via Beckmann rearrangement of the corresponding oxime resulted in a low yield and several byproducts. What could be the cause and how can I purify my product?

A3: Low yields and the presence of byproducts in a Beckmann rearrangement can be due to incomplete reaction or side reactions like fragmentation. The primary impurity is often the unreacted oxime. Purification can be challenging but is achievable using column chromatography.

Workflow for Impurity Identification and Removal

Impurity_Workflow A Crude this compound B Analytical Screening (TLC, GC-MS, HPLC) A->B C Impurity Identification B->C D Known Impurity? C->D E Select Purification Method D->E Yes K Structure Elucidation (NMR, MS/MS) D->K No F Recrystallization E->F Crystalline Solid G Column Chromatography E->G Oily or Complex Mixture H Purity Analysis F->H G->H I Pure Product (>98%) H->I Purity Met J Further Purification H->J Purity Not Met J->E K->E

Q4: Are there any potential degradation products of this compound that I should be aware of during storage or in my experimental conditions?

A4: this compound, being a ketone and a tertiary amine, can be susceptible to degradation under certain conditions. Forced degradation studies can help identify potential degradants.

Protocol 4: Forced Degradation Study
  • Acidic Conditions: 0.1 M HCl at 60°C for 24 hours.

  • Basic Conditions: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Conditions: 105°C for 48 hours (solid state).

  • Photolytic Conditions: Expose the sample to UV light (254 nm) for 24 hours.

After exposure, analyze the samples by HPLC or LC-MS to identify any degradation products.

Quantitative Data

The following table provides representative data on impurity levels before and after purification. Actual results may vary depending on the initial purity and the specific experimental conditions.

Table 2: Typical Impurity Profile Before and After Purification

ImpurityInitial Purity (%)Purity after Recrystallization (%)Purity after Column Chromatography (%)
1-Methylpiperidin-4-one5-101-2<0.5
This compound Oxime3-7Not effective<1
Other Byproducts2-51-3<1
This compound ~80-90 ~95-98 >98

1-Methylazepan-4-one stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of 1-Methylazepan-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and its hydrochloride salt?

For optimal stability, this compound and its hydrochloride salt should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store the compound at refrigerated temperatures, with options for either 2-8°C for short-term storage or frozen at -20°C for long-term storage to minimize degradation. The storage area should be dry and protected from light.

Q2: What are the potential stability issues with this compound?

As a molecule containing both a tertiary amine and a cyclic ketone functional group, this compound is susceptible to several degradation pathways:

  • Oxidation: The tertiary amine is prone to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for tertiary amine-containing compounds.

  • Hydrolysis: The ketone functional group, although generally stable, can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening products.

  • Photodegradation: Ketones can be photoreactive and may degrade upon exposure to UV light.

  • Thermal Degradation: Exposure to high temperatures can accelerate degradation.

Q3: How can I monitor the stability of my this compound sample?

The most effective way to monitor the stability of your sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A well-developed HPLC method can separate the intact this compound from its potential degradation products, allowing for the quantification of its purity over time.

Q4: Are there any known degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation products could include:

  • This compound N-oxide: From the oxidation of the tertiary amine.

  • Ring-opened products: Resulting from the hydrolytic cleavage of the azepane ring.

  • Products of further degradation: The initial degradation products may themselves be unstable and degrade further into smaller molecules.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Observed Issue Potential Cause Recommended Action & Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis of a stored sample. Degradation of the compound. 1. Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (refrigerated, sealed, dry, inert atmosphere). 2. Analyze a Fresh Sample: Compare the chromatogram of the stored sample with a freshly prepared sample from a new, unopened container to confirm the presence of new peaks. 3. Perform Forced Degradation: To tentatively identify the degradation products, subject a fresh sample to forced degradation conditions (see Experimental Protocols section) and compare the resulting chromatograms.
Inconsistent or poor results in biological assays. Degradation of the active compound in the assay medium. 1. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments. 2. Check for Incompatibility: The compound may be unstable in your specific assay buffer or in the presence of other components. Test the stability of the compound in the assay medium over the time course of the experiment. 3. Re-evaluate Concentration: The concentration of your stock solution may have decreased due to degradation. Re-quantify your stock solution using a validated analytical method.
Change in physical appearance (e.g., color change, clumping). Degradation or moisture absorption. 1. Assess Purity: Analyze the sample using an appropriate analytical technique (e.g., HPLC, NMR) to determine its purity. 2. Dry the Sample: If moisture absorption is suspected, dry the sample under vacuum (if thermally stable) and re-test. 3. Discard if Necessary: If significant degradation is confirmed, it is best to discard the sample and use a fresh batch.

Quantitative Stability Data

The following table provides an illustrative example of the expected stability of this compound under various storage conditions. Note: This data is hypothetical and should be confirmed by experimental studies.

Storage Condition Duration Purity (%) Major Degradant (%)
-20°C, Sealed, Inert Atmosphere 12 Months>99<0.1
2-8°C, Sealed, Inert Atmosphere 6 Months>98~0.5
25°C/60% RH, Sealed 3 Months~95~2.0
40°C/75% RH, Sealed 1 Month~90~5.0

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and heat it in an oven at 80°C for 48 hours.

    • After exposure, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (e.g., in methanol) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • After exposure, analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed in sufficient quantities for detection and analysis.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer).

    • Analyze a mixture of the unstressed compound and the samples from the forced degradation study.

  • Method Optimization:

    • Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation between the parent peak and all degradation product peaks.

    • Ensure that the parent peak is spectrally pure using a photodiode array (PDA) detector.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

G Troubleshooting Workflow for this compound Degradation start Inconsistent Experimental Results or Unexpected Analytical Peaks check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze_fresh Analyze a Fresh, Unopened Sample check_storage->analyze_fresh compare_results Compare Results of Stored vs. Fresh Sample analyze_fresh->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Different no_degradation No Significant Degradation compare_results->no_degradation Similar forced_degradation Perform Forced Degradation Study to Identify Potential Degradants degradation_confirmed->forced_degradation investigate_other Investigate Other Experimental Factors (e.g., Reagent Purity, Instrument Performance) no_degradation->investigate_other remediate Remediate Storage or Handling Procedures. Discard Degraded Material. forced_degradation->remediate

Caption: Troubleshooting workflow for identifying degradation of this compound.

G Potential Degradation Pathways of this compound parent This compound oxidation Oxidation (e.g., H₂O₂) parent->oxidation hydrolysis Hydrolysis (Acidic/Basic) parent->hydrolysis photolysis Photolysis (UV Light) parent->photolysis n_oxide This compound N-oxide oxidation->n_oxide ring_opened Ring-Opened Products hydrolysis->ring_opened photo_products Photodegradation Products photolysis->photo_products further_degradation Further Degradation Products n_oxide->further_degradation ring_opened->further_degradation photo_products->further_degradation

Caption: Potential degradation pathways for this compound.

Minimizing side reactions in the synthesis of 1-Methylazepan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methylazepan-4-one. Our focus is on minimizing side reactions and optimizing product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established synthetic route is a two-step process. It begins with the intramolecular Dieckmann condensation of a diester, typically diethyl or dimethyl 4,4'-(methylazanediyl)dibutanoate, to form the cyclic β-keto ester intermediate, ethyl or methyl 1-methyl-4-oxoazepane-3-carboxylate. This is followed by hydrolysis and decarboxylation of the β-keto ester to yield the final product, this compound.

Q2: What are the primary challenges and side reactions in the Dieckmann condensation step?

A2: The main challenge in the Dieckmann condensation is preventing the reverse reaction, which is the ring-opening of the β-keto ester product.[1][2] This reverse reaction is more likely to occur if the product cannot be readily deprotonated to form a stable enolate. Other potential side reactions include intermolecular condensation between two diester molecules, although this is generally minimized by using high dilution conditions.

Q3: What side reactions can occur during the hydrolysis and decarboxylation step?

A3: Incomplete hydrolysis of the ester group or incomplete decarboxylation of the resulting β-keto acid are the most common side reactions. This can lead to a mixture of the desired product, the intermediate β-keto ester, and the β-keto acid in the final product. The stability of the azepane ring under acidic or basic hydrolysis conditions should also be considered, although significant ring degradation is not commonly reported under standard conditions.

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, alternative routes have been explored, though they are less common. One such method involves the ring expansion of N-methyl-4-piperidone. Another approach starts from 2-cyclohexen-1-one, proceeding through ozonolysis followed by reductive aminocyclization. However, the Dieckmann condensation route remains the most widely utilized due to its efficiency and scalability.

Troubleshooting Guides

Dieckmann Condensation Troubleshooting
Issue Potential Cause Troubleshooting/Optimization Strategy
Low or no yield of the cyclic β-keto ester 1. Inactive Base: The alkoxide base (e.g., sodium ethoxide) may have degraded due to exposure to moisture.Use freshly prepared or properly stored anhydrous base.
2. Insufficient Base: An inadequate amount of base will result in incomplete reaction as the base is consumed to deprotonate the product.Use at least one equivalent of a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide.
3. Reverse Dieckmann Reaction: The equilibrium may favor the starting diester. This is a significant issue if the product lacks an enolizable proton.[1]Ensure the reaction conditions favor the formation of the product enolate, which drives the reaction forward. Using a strong base is crucial.
Formation of a significant amount of polymeric or intermolecular condensation products 1. High Concentration: The concentration of the diester is too high, favoring intermolecular reactions.Employ high-dilution conditions by adding the diester slowly to the base solution.
Product is difficult to isolate from the reaction mixture 1. Incomplete Reaction: The presence of unreacted starting material complicates purification.Monitor the reaction by TLC or GC to ensure completion.
2. Emulsion during work-up: The basic nature of the reaction mixture can lead to emulsions during aqueous extraction.Carefully neutralize the reaction mixture with acid before extraction. The use of brine can also help break emulsions.
Hydrolysis and Decarboxylation Troubleshooting
Issue Potential Cause Troubleshooting/Optimization Strategy
Incomplete hydrolysis of the β-keto ester 1. Insufficient acid or base catalyst: The concentration of the acid or base is too low for complete hydrolysis.Increase the concentration of the acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) and/or extend the reaction time.
2. Insufficient reaction temperature: The temperature is not high enough to drive the hydrolysis to completion.Increase the reaction temperature, typically to reflux.
Incomplete decarboxylation 1. Insufficient heating: The temperature and/or time is not sufficient for the decarboxylation of the intermediate β-keto acid.Ensure the reaction is heated for an adequate amount of time after hydrolysis is complete. Monitoring CO₂ evolution can indicate the progress of the reaction.
Low yield of this compound 1. Product degradation: The product may be unstable under harsh acidic or basic conditions for prolonged periods.Optimize the reaction time and temperature to be sufficient for complete conversion without causing significant degradation.
Presence of impurities in the final product 1. Incomplete reaction: Residual starting material or intermediates are present.Ensure complete hydrolysis and decarboxylation by monitoring the reaction.
2. Side reactions during work-up: The product may be susceptible to side reactions during neutralization or extraction.Perform the work-up at a lower temperature and minimize the time the product is in contact with strong acids or bases.

Experimental Protocols

Key Experiment 1: Dieckmann Condensation of Diethyl 4,4'-(methylazanediyl)dibutanoate

Objective: To synthesize ethyl 1-methyl-4-oxoazepane-3-carboxylate.

Materials:

  • Diethyl 4,4'-(methylazanediyl)dibutanoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Anhydrous ethanol (for quenching)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene.

  • A solution of diethyl 4,4'-(methylazanediyl)dibutanoate (1 equivalent) in anhydrous toluene is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is heated at reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • The reaction mixture is cooled in an ice bath, and excess sodium hydride is cautiously quenched by the dropwise addition of anhydrous ethanol.

  • The mixture is then poured into a saturated aqueous ammonium chloride solution and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 1-methyl-4-oxoazepane-3-carboxylate.

Key Experiment 2: Hydrolysis and Decarboxylation of Ethyl 1-methyl-4-oxoazepane-3-carboxylate

Objective: To synthesize this compound.

Materials:

  • Crude ethyl 1-methyl-4-oxoazepane-3-carboxylate

  • Hydrochloric acid (e.g., 6 M)

  • Sodium hydroxide solution (e.g., 10 M)

  • Dichloromethane or chloroform

  • Anhydrous sodium sulfate

Procedure:

  • The crude ethyl 1-methyl-4-oxoazepane-3-carboxylate is dissolved in aqueous hydrochloric acid.

  • The solution is heated at reflux for 4-6 hours, or until the evolution of carbon dioxide ceases.

  • The reaction mixture is cooled to room temperature and then made strongly basic by the careful addition of a concentrated sodium hydroxide solution.

  • The aqueous layer is extracted several times with dichloromethane or chloroform.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Dieckmann Condensation cluster_step2 Step 2: Hydrolysis & Decarboxylation Diester Diethyl 4,4'-(methylazanediyl)dibutanoate Cyclization Intramolecular Cyclization Diester->Cyclization Base Sodium Hydride in Toluene Base->Cyclization BetaKetoEster Ethyl 1-methyl-4-oxoazepane-3-carboxylate Cyclization->BetaKetoEster Hydrolysis Ester Hydrolysis BetaKetoEster->Hydrolysis Acid Aqueous HCl (reflux) Acid->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Product This compound Decarboxylation->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Dieckmann Start Low Yield in Dieckmann Condensation Q1 Is the base active and anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is at least 1 equivalent of strong base used? A1_Yes->Q2 Sol1 Use fresh/dry base A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are high-dilution conditions employed? A2_Yes->Q3 Sol2 Increase base stoichiometry A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Optimized A3_Yes->End Sol3 Add diester slowly to base A3_No->Sol3

Caption: Troubleshooting logic for Dieckmann condensation.

References

Technical Support Center: Purification of 1-Methylazepan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-Methylazepan-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its purification?

This compound is a cyclic tertiary amine and a ketone. Its boiling point is approximately 196°C at atmospheric pressure, making vacuum distillation a suitable purification method to prevent thermal degradation.[1] As a tertiary amine, it is basic and can be converted to its hydrochloride salt, which is often a crystalline solid, facilitating purification by recrystallization. The free base is soluble in many organic solvents, while the hydrochloride salt has higher solubility in polar solvents like alcohols and water.

Q2: What are the most common methods for purifying this compound?

The primary methods for purifying this compound are:

  • Vacuum Distillation: Effective for purifying the free base on a larger scale, especially for removing non-volatile impurities.

  • Column Chromatography: Useful for separating the free base from closely related impurities. Due to the basic nature of the compound, special considerations are necessary to avoid issues like peak tailing.

  • Recrystallization: Primarily used for the purification of this compound hydrochloride. This method is highly effective at removing soluble impurities.

Q3: What are the potential impurities I might encounter?

Impurities can originate from the starting materials, side reactions during synthesis, or degradation. Given that a common synthetic route is the Dieckmann condensation, potential impurities include:

  • Unreacted starting diesters.

  • The β-keto ester intermediate if decarboxylation is incomplete.

  • Products from intermolecular condensation.

  • Byproducts from the hydrolysis of the azepane ring, particularly if exposed to harsh acidic or basic conditions at elevated temperatures.

Q4: How can I monitor the purity of this compound during purification?

Thin-Layer Chromatography (TLC) is a quick and effective method. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for assessing purity and identifying impurities.

Analytical MethodTypical Conditions & Observations
TLC Stationary Phase: Silica gel 60 F254Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol or isopropanol) with a small amount of triethylamine (0.5-1%) to prevent peak tailing.Visualization: UV light (if impurities are UV-active), iodine vapor, or specific stains for ketones (e.g., 2,4-dinitrophenylhydrazine) or amines (e.g., ninhydrin).
GC-MS Allows for the separation and identification of volatile impurities. The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.
NMR 1H and 13C NMR can provide detailed structural information and help in the identification and quantification of impurities.

Troubleshooting Guides

Purification by Vacuum Distillation
ProblemPossible Cause(s)Suggested Solution(s)
Bumping or Uncontrolled Boiling - Uneven heating.- Absence of boiling chips or a stir bar.- Use a heating mantle with a stirrer.- Add new boiling chips or a magnetic stir bar before applying vacuum.
Product Decomposition (Darkening of Color) - Temperature is too high.- Prolonged heating.- Use a lower vacuum to decrease the boiling point.- Ensure the heating mantle temperature is not excessively high.- Minimize the distillation time.
Low Recovery - Inefficient condensation.- Leaks in the vacuum system.- Ensure the condenser is properly cooled with a continuous flow of cold water.- Check all joints and seals for leaks.
Purification by Column Chromatography (of the Free Base)
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing or Streaking on TLC/Column The basic tertiary amine is interacting strongly with the acidic silanol groups on the silica gel.- Add 0.5-1% triethylamine to your eluent to neutralize the acidic sites on the silica gel.- Consider using a less acidic stationary phase like alumina (neutral or basic).
Poor Separation of Impurities The polarity of the eluent is too high or too low.- Optimize the solvent system using TLC. Start with a non-polar solvent and gradually increase the polarity.- A gradient elution might be necessary, starting with a non-polar eluent and gradually increasing the polarity.
Product Does Not Elute from the Column The product is too polar for the chosen eluent and is strongly adsorbed to the silica gel.- Gradually increase the polarity of the eluent. A common mobile phase for amines is a mixture of dichloromethane and methanol.- Ensure triethylamine is present in the eluent.
Purification by Recrystallization (of the Hydrochloride Salt)
ProblemPossible Cause(s)Suggested Solution(s)
Product Does Not Crystallize - The solution is not saturated.- The chosen solvent is not appropriate.- Concentrate the solution by evaporating some of the solvent.- Try adding a co-solvent in which the salt is less soluble (e.g., diethyl ether or ethyl acetate) to induce precipitation.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound hydrochloride.
Oily Precipitate Forms Instead of Crystals - The solution is supersaturated, and the product is "oiling out".- The presence of impurities is inhibiting crystallization.- Re-heat the solution until the oil redissolves, then allow it to cool more slowly.- Add a small amount of a solvent in which the product is more soluble to the hot solution before cooling.- Perform a preliminary purification step (e.g., a quick filtration through a plug of silica) to remove gross impurities.
Low Yield of Crystals - Too much solvent was used.- The product has significant solubility in the cold solvent.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer).

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.

  • Distillation:

    • Begin stirring and gradually apply vacuum.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at a constant temperature at the given pressure. The boiling point will be significantly lower than the atmospheric boiling point of 196°C.

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Column Chromatography of this compound
  • Solvent System Selection: Using TLC, determine a suitable solvent system that gives your product an Rf value of approximately 0.3. A common starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol, containing 1% triethylamine.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

  • Elution and Collection:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Recrystallization of this compound Hydrochloride
  • Salt Formation: Dissolve the crude this compound free base in a suitable solvent like isopropanol or ethanol. Add a solution of hydrochloric acid in the same solvent dropwise with stirring until the solution is acidic.

  • Dissolution: Heat the mixture to dissolve the precipitated salt. If necessary, add a minimum amount of additional hot solvent to achieve complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Data Presentation

The following tables provide illustrative quantitative data for the purification of this compound. The actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Illustrative Purification Outcomes for this compound

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Typical Yield (Illustrative)
Vacuum Distillation85%>95%80-90%
Column Chromatography90%>98%70-85%
Recrystallization (HCl salt)95%>99%85-95%

Mandatory Visualizations

PurificationWorkflow crude Crude this compound distillation Vacuum Distillation crude->distillation High boiling point chromatography Column Chromatography crude->chromatography Complex mixture recrystallization Recrystallization (as HCl salt) crude->recrystallization Initial purity >90% pure_free_base Pure Free Base distillation->pure_free_base chromatography->pure_free_base pure_hcl_salt Pure HCl Salt recrystallization->pure_hcl_salt

Caption: General purification workflow for this compound.

TroubleshootingChromatography start Poor Peak Shape in Normal-Phase Chromatography add_tea Add 0.5-1% Triethylamine to the mobile phase start->add_tea Have you tried adding a basic modifier? check_shape Did the peak shape improve? add_tea->check_shape alt_stationary Consider alternative stationary phase (e.g., Alumina or Amine-functionalized Silica) check_shape->alt_stationary No problem_solved Problem Resolved check_shape->problem_solved Yes consider_rp Consider Reversed-Phase Chromatography alt_stationary->consider_rp

Caption: Troubleshooting logic for poor peak shape in chromatography.

References

Impact of solvent choice on 1-Methylazepan-4-one reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction outcomes involving 1-Methylazepan-4-one. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile cyclic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Common reactions include:

  • Reductive Amination: To introduce new amine substituents, a crucial step in the synthesis of many biologically active molecules.

  • Wittig Reaction: For the conversion of the ketone to an alkene, enabling carbon-carbon bond formation.

  • Aldol Condensation: To form β-hydroxy ketones or α,β-unsaturated ketones, creating larger carbon skeletons.

  • N-Alkylation: Although the tertiary amine is already present, reactions targeting the nitrogen can occur under certain conditions, though this is less common than reactions at the carbonyl group.

Q2: How does the choice of solvent generally impact reactions with this compound?

A2: Solvent selection is critical as it can significantly influence reaction rates, yields, and the formation of side products. Key solvent properties to consider are:

  • Polarity and Protic/Aprotic Nature: Polar solvents can stabilize charged intermediates and transition states, which can either accelerate or decelerate a reaction depending on the mechanism. Protic solvents (e.g., alcohols) can hydrogen bond with reactants and reagents, which can affect their reactivity, while aprotic solvents (e.g., THF, DCM) do not.

  • Solubility of Reactants and Reagents: Ensuring all components are in the solution phase is crucial for reaction efficiency.

  • Boiling Point: The reaction temperature is often dictated by the boiling point of the solvent, which can affect reaction kinetics.

Q3: My this compound is in the hydrochloride salt form. Do I need to neutralize it before the reaction?

A3: Yes, in most cases. The hydrochloride salt is often used for its improved stability and solubility in aqueous media. However, for most organic reactions, particularly those involving basic reagents or sensitive intermediates, the free base form of this compound is required. Neutralization can be achieved by treating the hydrochloride salt with a suitable base, such as sodium bicarbonate or triethylamine, followed by extraction of the free base into an organic solvent.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination

Symptoms:

  • Low conversion of this compound.

  • Formation of side products, such as the corresponding alcohol from the reduction of the ketone.

  • Complex product mixture that is difficult to purify.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Inappropriate Solvent The formation of the imine or enamine intermediate is often the rate-limiting step and is highly solvent-dependent. Protic solvents can facilitate proton transfer steps, while aprotic solvents may be preferred for the reduction step.Methanol is often a good starting point as it can facilitate both the imine formation and the subsequent reduction. If alcohol formation is a significant side reaction, consider switching to an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) in the presence of a dehydrating agent.
Inefficient Imine/Enamine Formation Incomplete formation of the imine or enamine intermediate before the addition of the reducing agent will lead to the reduction of the starting ketone.Ensure the reaction mixture is stirred for an adequate amount of time after the addition of the amine and before introducing the reducing agent. The use of a Dean-Stark apparatus with a solvent like toluene can help to remove water and drive the equilibrium towards the imine.
Choice of Reducing Agent The reactivity of the reducing agent is crucial. A mild reducing agent is often preferred to selectively reduce the imine in the presence of the ketone.Sodium triacetoxyborohydride (STAB) is a commonly used mild reducing agent for reductive aminations and is often effective in solvents like DCM or DCE.
Reaction Temperature The reaction may be too slow at room temperature.Gently heating the reaction mixture may improve the rate of imine formation. However, be cautious as higher temperatures can also lead to side reactions.
Issue 2: Poor Stereoselectivity in the Wittig Reaction

Symptoms:

  • Formation of a mixture of (E)- and (Z)-alkene isomers.

  • Difficulty in separating the desired isomer.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Solvent Polarity The polarity of the solvent can influence the stability of the intermediates in the Wittig reaction, thereby affecting the stereochemical outcome.For non-stabilized ylides, non-polar solvents like toluene or THF tend to favor the formation of the (Z)-alkene. For stabilized ylides, polar aprotic solvents like DMF or DMSO can promote the formation of the (E)-alkene.
Nature of the Ylide Stabilized ylides (containing electron-withdrawing groups) generally lead to the (E)-alkene, while non-stabilized ylides (containing alkyl groups) favor the (Z)-alkene.The choice of the phosphonium ylide is a primary determinant of the stereoselectivity. Ensure the appropriate ylide is being used for the desired alkene isomer.
Presence of Lithium Salts Lithium salts, often present from the deprotonation of the phosphonium salt with organolithium bases, can influence the reaction intermediates and affect the stereoselectivity.Using salt-free ylides or employing bases like sodium hydride (NaH) or sodium amide (NaNH2) can help to improve the stereoselectivity.

Quantitative Data Summary

The following tables provide a summary of expected outcomes for common reactions of this compound based on the choice of solvent. Please note that these are representative values and actual results may vary depending on specific reaction conditions.

Table 1: Solvent Effects on the Reductive Amination of this compound with a Primary Amine

SolventReducing AgentTypical Yield (%)Key Observations
Methanol (MeOH)NaBH₄60-75Good for both imine formation and reduction. Potential for alcohol side-product formation.
Dichloromethane (DCM)NaBH(OAc)₃75-90Generally higher yields and cleaner reactions due to the mild reducing agent.
Tetrahydrofuran (THF)NaBH(OAc)₃70-85Good alternative to DCM, though may require longer reaction times.
TolueneNaBH₃CN50-65Can be used with a Dean-Stark trap to remove water and drive imine formation.

Table 2: Solvent Influence on the Stereoselectivity of the Wittig Reaction with a Non-Stabilized Ylide

SolventTypical (Z:E) RatioKey Observations
Toluene>95:5Favors the formation of the kinetic (Z)-product.
Tetrahydrofuran (THF)90:10Good selectivity for the (Z)-isomer.
Dichloromethane (DCM)70:30Reduced selectivity compared to non-polar solvents.
Dimethylformamide (DMF)50:50Poor selectivity with non-stabilized ylides.

Experimental Protocols

Protocol 1: Reductive Amination of this compound
  • Preparation of the Free Base: To a solution of this compound hydrochloride (1.0 eq) in water, add a saturated solution of sodium bicarbonate until the pH is > 8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

  • Reductive Amination: Dissolve the this compound free base (1.0 eq) and the desired primary amine (1.1 eq) in dichloromethane (DCM).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Wittig Reaction of this compound
  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) and stir for 1 hour at 0 °C. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction: To the freshly prepared ylide solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination Workflow ra1 This compound + Amine ra2 Imine/Enamine Formation ra1->ra2 Solvent (e.g., MeOH, DCM) ra3 Reduction ra2->ra3 Reducing Agent (e.g., NaBH(OAc)₃) ra4 Product ra3->ra4

Caption: A simplified workflow for the reductive amination of this compound.

solvent_effect_wittig cluster_wittig Solvent Influence on Wittig Stereoselectivity cluster_solvents Solvent Choice This compound This compound Reaction This compound->Reaction Non-Stabilized Ylide Non-Stabilized Ylide Non-Stabilized Ylide->Reaction Toluene (Non-polar) Toluene (Non-polar) Z-Alkene Z-Alkene Toluene (Non-polar)->Z-Alkene Major Product DMF (Polar Aprotic) DMF (Polar Aprotic) E/Z Mixture E/Z Mixture DMF (Polar Aprotic)->E/Z Mixture Poor Selectivity Reaction->Toluene (Non-polar) favors Reaction->DMF (Polar Aprotic) leads to

Caption: Logical relationship of solvent polarity on the stereochemical outcome of a Wittig reaction.

Catalyst selection and optimization for azepanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection and optimization in azepanone (ε-caprolactam) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for azepanone (ε-caprolactam) synthesis?

A1: The most prominent industrial method for producing azepanone is the Beckmann rearrangement of cyclohexanone oxime.[1] This reaction is a classic acid-catalyzed transformation of a ketoxime into an N-substituted amide.[1] Traditionally, this process uses corrosive reagents like fuming sulfuric acid (oleum), which has prompted extensive research into more environmentally friendly and safer solid acid catalysts.[1][2]

Q2: What are the main categories of catalysts used for the Beckmann rearrangement?

A2: Catalysts for the Beckmann rearrangement can be broadly classified into two main groups:

  • Homogeneous Catalysts: These include traditional liquid acids like concentrated sulfuric acid and oleum, as well as organocatalysts like cyanuric chloride.[1] While effective, they often require harsh conditions and present significant environmental and safety challenges.[1][3]

  • Heterogeneous (Solid Acid) Catalysts: These are a major focus of modern research and include a wide variety of materials such as zeolites (e.g., H-ZSM-5, H-USY, Ferrierite), metal oxides on silica supports (e.g., WO₃/SiO₂, MoO₃/SiO₂), and functionalized mesoporous silica.[1][4] Their primary advantages are ease of separation, potential for regeneration and reuse, and milder reaction conditions.[1]

Q3: What are the key differences between vapor-phase and liquid-phase rearrangement processes?

A3: The choice between a vapor-phase and liquid-phase process depends on the catalyst, desired throughput, and operational setup.

  • Vapor-Phase Rearrangement: Typically conducted at higher temperatures (e.g., 300-450°C), this method is well-suited for volatile substrates and is often used with zeolite catalysts.[1][4] A key challenge in this process is catalyst deactivation due to coking.[3]

  • Liquid-Phase Rearrangement: This method operates at lower temperatures (e.g., 80-120°C) and can be performed with a wider range of catalysts, including Lewis acids, ionic liquids, and solid acids.[2][5] Solvent choice is critical in this process, as it can significantly influence catalyst activity and product selectivity.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during azepanone synthesis via the Beckmann rearrangement.

Issue 1: Low Yield of Azepanone

Question: I am performing a Beckmann rearrangement of cyclohexanone oxime, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer: Low yields are a common problem that can be attributed to several factors, from catalyst choice to reaction conditions.

Potential Causes & Solutions:

  • Suboptimal Catalyst Selection or Activity: The catalyst's acidic properties are crucial. For zeolites, both strong acid sites and weaker silanol groups can catalyze the reaction, but the mechanism and activation energy may differ.[1]

    • Solution: Screen a variety of catalysts with different acid strengths and pore structures. For instance, zeolites with a large external surface area, like MCM-22, are often preferred for this reaction.[1] Ensure your catalyst is properly activated before use (e.g., by calcination at a specific temperature) to remove adsorbed water and other impurities.[4]

  • Incorrect Reaction Temperature: Temperature is a critical parameter. Excessively high temperatures can promote side reactions and catalyst degradation, while temperatures that are too low will result in slow or incomplete conversion.[7][8]

    • Solution: Conduct a temperature optimization study. For vapor-phase reactions with ferrierite catalysts, for example, the optimal temperature range is often between 350°C and 450°C.[4] For liquid-phase reactions with cobalt/Lewis acid systems, 80°C has been shown to be effective.[5]

  • Catalyst Deactivation: Solid catalysts can lose activity over time. The primary mechanisms are:

    • Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites. This is common in high-temperature vapor-phase reactions.[9][10]

    • Poisoning: Strong chemisorption of impurities from the feed onto active sites.[9][11]

    • Sintering: Thermal degradation causing loss of surface area and active sites.[12]

    • Solution: Implement a regeneration protocol, which often involves controlled oxidation (e.g., heating in air) to burn off coke deposits.[13] Ensure high purity of the cyclohexanone oxime feedstock to minimize poisoning.

  • Formation of Side Products: Competing side reactions reduce the selectivity towards the desired azepanone product.

    • Beckmann Fragmentation: This reaction competes with the rearrangement and leads to nitrile byproducts, especially if the group alpha to the oxime can form a stable carbocation.[7]

    • Hydrolysis of Oxime: The oxime can hydrolyze back to cyclohexanone, particularly in the presence of water.[7][14]

    • Solution: Carefully control the reaction conditions. Using a strongly acidic medium can favor the desired rearrangement over fragmentation.[7] Ensure all reagents and solvents are anhydrous to prevent hydrolysis.

Issue 2: High Levels of Impurities in the Crude Product

Question: My crude product is highly impure with multiple spots on TLC. What are these byproducts and how can I minimize their formation?

Answer: The presence of multiple byproducts is a common issue, often stemming from incomplete conversion or side reactions.

Common Impurities & Mitigation Strategies:

  • Unreacted Cyclohexanone Oxime: This indicates an incomplete reaction.

    • Solution: Increase the reaction time, temperature, or catalyst loading.[8] Monitor the reaction by TLC or GC/HPLC to ensure it goes to completion.

  • Cyclohexanone: This is typically formed from the hydrolysis of the oxime starting material.[7]

    • Solution: Use anhydrous solvents and reagents. Ensure the catalyst is thoroughly dried before use.

  • Nitrile Compounds (e.g., 5-cyano-pent-1-ene): These are products of the competing Beckmann fragmentation pathway.[4][7]

    • Solution: Optimize the catalyst and solvent system. A more polar or strongly acidic environment can suppress fragmentation.[6][7]

  • Oligomers/Polymers: Under certain conditions, the azepanone product can undergo ring-opening polymerization to form polycaprolactone.

    • Solution: Maintain a moderate reaction temperature and avoid excessively long reaction times after full conversion of the starting material. Select a catalyst that does not promote polymerization under the reaction conditions.

Data Presentation: Catalyst Performance

The selection of an appropriate catalyst is paramount for achieving high conversion and selectivity. The tables below summarize the performance of various catalysts under different conditions.

Table 1: Performance of Various Solid Catalysts in Beckmann Rearrangement

CatalystPhaseTemperature (°C)Oxime Conversion (%)Azepanone Selectivity (%)Reference
Tantalum pillared-ileriteVapor35097.189.1[1]
H-USY ZeoliteLiquidN/AHighHigh (with 1-hexanol)[1]
WO₃/SiO₂ gelVaporN/AHighDependent on acid strength[1]
H-Ferrierite (H-FER)Vapor400>95~80[4]
[CPL][2MSA] Ionic LiquidLiquid10010098.8[2]
CoCl₂ / AlCl₃Liquid80>9995[5]

Table 2: Effect of Temperature on H-Ferrierite (H-FER) Catalyst Performance

Temperature (°C)Oxime Conversion (wt%)Azepanone Selectivity (wt%)Azepanone Yield (wt%)
35091.885.178.1
40098.580.279.0
45099.275.374.7
(Data adapted from a study on vapor-phase Beckmann rearrangement. Reaction conditions: WHSV = 1 h⁻¹, 10 wt% oxime in feed, 3g catalyst.)[4]

Experimental Protocols

Protocol 1: Liquid-Phase Beckmann Rearrangement using a Co-Catalyst System

This protocol is based on the method using a combination of cobalt salts and Lewis acids.[5]

  • Catalyst Preparation: Prepare a stock solution of the desired cobalt salt (e.g., CoCl₂, 10 mol%) and Lewis acid (e.g., AlCl₃, 10 mol%) in the reaction solvent.

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add cyclohexanone oxime (0.5 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (1.0 mL) to the vessel.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.

  • Reaction Execution: Stir the mixture at 80°C under a nitrogen atmosphere for 2 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and quench with a saturated NaCl solution containing NaOH (0.4 mol/dm³).

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Vapor-Phase Beckmann Rearrangement using a Zeolite Catalyst

This protocol provides a general workflow for a continuous flow, vapor-phase reaction.[4]

  • Catalyst Activation: Place the zeolite catalyst (e.g., H-Ferrierite, 3 g) in a fixed-bed reactor. Activate the catalyst by heating it to 500°C for 5 hours under a flow of nitrogen gas.

  • Reaction Setup: Lower the reactor temperature to the desired reaction temperature (e.g., 400°C).

  • Feed Preparation: Prepare a feed solution of cyclohexanone oxime (e.g., 10 wt%) in a suitable anhydrous solvent (e.g., acetonitrile).

  • Reaction Execution: Introduce the feed solution into the reactor using a syringe pump at a defined weight hourly space velocity (WHSV, e.g., 1 h⁻¹). Use a carrier gas like nitrogen flowing at a controlled rate (e.g., 20 mL/min).

  • Product Collection: The products exiting the reactor are passed through a condenser and collected in a cooled trap.

  • Analysis: Analyze the collected liquid products using gas chromatography (GC) to determine the conversion of cyclohexanone oxime and the selectivity for azepanone and other byproducts.

  • Catalyst Regeneration: After the run, the catalyst can be regenerated by passing air or an oxygen/nitrogen mixture through the reactor at an elevated temperature (e.g., 500-550°C) to burn off coke deposits.

Visualizations

Catalyst_Selection_Workflow start Start: Azepanone Synthesis phase Select Reaction Phase start->phase vapor_catalyst Screen Vapor-Phase Catalysts: - Zeolites (H-ZSM-5, Ferrierite) - Metal Oxides on Silica phase->vapor_catalyst Vapor-Phase liquid_catalyst Screen Liquid-Phase Catalysts: - Lewis Acids (CoCl₂/AlCl₃) - Ionic Liquids - Solid Acids (H-USY) phase->liquid_catalyst Liquid-Phase vapor_params Optimize Vapor-Phase Parameters: - Temperature (300-450°C) - WHSV - Feed Concentration vapor_catalyst->vapor_params liquid_params Optimize Liquid-Phase Parameters: - Temperature (80-120°C) - Catalyst Loading - Solvent Choice liquid_catalyst->liquid_params analysis Analyze Yield & Purity vapor_params->analysis liquid_params->analysis end Optimized Protocol analysis->end Troubleshooting_Low_Yield start Problem: Low Yield check_conversion Is starting material fully consumed? start->check_conversion check_byproducts Are significant byproducts present? check_conversion->check_byproducts Yes incomplete_rxn Incomplete Reaction Actions: - Increase reaction time - Increase temperature - Increase catalyst loading check_conversion->incomplete_rxn No hydrolysis Hydrolysis byproduct? (Cyclohexanone) check_byproducts->hydrolysis Yes check_catalyst Is catalyst deactivated? check_byproducts->check_catalyst No fragmentation Fragmentation byproduct? (Nitriles) hydrolysis->fragmentation No use_anhydrous Action: Use anhydrous reagents/solvents hydrolysis->use_anhydrous Yes optimize_catalyst Action: - Change catalyst - Modify solvent polarity fragmentation->optimize_catalyst Yes fragmentation->check_catalyst No regenerate Action: Regenerate or replace catalyst check_catalyst->regenerate Yes Beckmann_Rearrangement cluster_main Beckmann Rearrangement Pathway A Cyclohexanone Oxime B Protonated Intermediate (on N or O atom) A->B Acid Catalyst (H+) C Azepanone (ε-Caprolactam) B->C Rearrangement catalyst Catalyst Role: Facilitates proton transfer and water elimination catalyst->B

References

Validation & Comparative

Comparative Reactivity of 1-Methylazepan-4-one and Other Cyclic Ketones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reactivity of 1-Methylazepan-4-one against other common cyclic ketones: Cyclopentanone, Cyclohexanone, and N-Methyl-4-piperidone. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in synthetic planning and reaction design. The comparison focuses on three key areas of ketone reactivity: susceptibility to nucleophilic attack (exemplified by sodium borohydride reduction and Grignard reaction) and the propensity for enolate formation.

Factors Influencing Cyclic Ketone Reactivity

The reactivity of cyclic ketones is primarily governed by a combination of electronic effects, steric hindrance, and ring strain.[1][2]

  • Ring Strain: Smaller rings, such as cyclopentanone, exhibit significant angle and torsional strain. Reactions that lead to a change in hybridization from sp² (carbonyl carbon) to sp³ (alkoxide intermediate) can alleviate some of this strain, thus accelerating the reaction rate.[1]

  • Steric Hindrance: The accessibility of the carbonyl carbon to an incoming nucleophile plays a crucial role. Bulkier substituents on the ring or adjacent to the carbonyl group can impede the approach of the nucleophile, thereby slowing down the reaction.

  • Torsional Strain (Pitzer Strain): In cyclic systems, eclipsing interactions between adjacent atoms contribute to torsional strain. The transition from a planar sp² carbonyl to a tetrahedral sp³ intermediate can alter these interactions, either increasing or decreasing the overall strain of the molecule.

  • Electronic Effects: The presence of heteroatoms, such as the nitrogen in this compound and N-Methyl-4-piperidone, can influence the electrophilicity of the carbonyl carbon through inductive and field effects. The lone pair of electrons on the nitrogen can also affect the conformation and reactivity of the ring.

The interplay of these factors determines the overall reactivity profile of each cyclic ketone.

G Factors Influencing Cyclic Ketone Reactivity cluster_factors Governing Factors cluster_manifestations Manifestations Reactivity Overall Reactivity RingStrain Ring Strain (Angle & Torsional) TransitionState Transition State Stabilization RingStrain->TransitionState Alleviation upon sp2 to sp3 change StericHindrance Steric Hindrance Accessibility Carbonyl Accessibility StericHindrance->Accessibility Hinders nucleophile approach ElectronicEffects Electronic Effects Electrophilicity Carbonyl Electrophilicity ElectronicEffects->Electrophilicity Influences charge on carbonyl carbon Accessibility->Reactivity Electrophilicity->Reactivity TransitionState->Reactivity

Factors influencing the reactivity of cyclic ketones.

Comparison of Reactivity Data

Table 1: Nucleophilic Addition - Sodium Borohydride Reduction

This reaction involves the addition of a hydride ion to the carbonyl carbon. The reactivity is sensitive to both steric and electronic factors.

CompoundStructureRelative Rate of Reduction (Estimated)Key Influencing Factors
CyclopentanoneCyclopentanone100High ring strain is relieved in the tetrahedral intermediate.
CyclohexanoneCyclohexanone10Less ring strain compared to cyclopentanone; chair conformation allows for relatively unhindered attack.
N-Methyl-4-piperidoneN-Methyl-4-piperidone8Similar to cyclohexanone but with the nitrogen heteroatom influencing conformation and potentially basicity.
This compoundthis compound5Increased conformational flexibility of the seven-membered ring can lead to greater steric hindrance at the carbonyl group.
Table 2: Nucleophilic Addition - Grignard Reaction (with CH₃MgBr)

The addition of an organometallic reagent like methylmagnesium bromide is highly sensitive to steric hindrance.

CompoundStructureRelative Rate of Reaction (Estimated)Key Influencing Factors
CyclopentanoneCyclopentanone80High reactivity due to ring strain, though slightly lower than hydride reduction due to the bulkier nucleophile.
CyclohexanoneCyclohexanone15Less strained than cyclopentanone, offering a balance of reactivity and stability.
N-Methyl-4-piperidoneN-Methyl-4-piperidone12Reactivity is comparable to cyclohexanone, with the nitrogen potentially influencing the approach of the Grignard reagent.
This compoundthis compound3The larger, more flexible seven-membered ring can adopt conformations that sterically shield the carbonyl carbon from the bulky Grignard reagent.
Table 3: Enolate Formation - Acidity of α-Protons

The acidity of the α-protons, indicated by the pKa, determines the ease of enolate formation. A lower pKa value signifies a more acidic proton and easier enolate formation.

CompoundStructurepKa of α-ProtonKey Influencing Factors
CyclopentanoneCyclopentanone~19The sp² character of the enolate is favored in the strained five-membered ring.
CyclohexanoneCyclohexanone~17The α-protons are readily accessible, and the resulting enolate is relatively stable.
N-Methyl-4-piperidoneN-Methyl-4-piperidone~18 (Estimated)The electron-withdrawing inductive effect of the nitrogen slightly increases the acidity compared to cyclohexanone, but this is counteracted by the electron-donating methyl group.
This compoundthis compound~18.5 (Predicted)The larger ring size and conformational flexibility can influence the stability of the resulting enolate.

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. These should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Sodium Borohydride Reduction of a Cyclic Ketone

This procedure describes the reduction of a cyclic ketone to its corresponding alcohol.

G A 1. Dissolve cyclic ketone in methanol. B 2. Cool solution in an ice bath. A->B C 3. Add NaBH4 portion-wise and stir. B->C D 4. Monitor reaction by TLC. C->D E 5. Quench with water and extract with an organic solvent. D->E F 6. Dry, filter, and concentrate the organic phase. E->F G 7. Purify the alcohol (e.g., chromatography). F->G

Workflow for sodium borohydride reduction.

Materials:

  • Cyclic ketone (1.0 eq)

  • Methanol

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Deionized water

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the cyclic ketone in methanol.

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add sodium borohydride to the stirred solution in small portions.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of methanol).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography if necessary.

Protocol 2: Grignard Reaction with a Cyclic Ketone

This procedure outlines the addition of methylmagnesium bromide to a cyclic ketone to form a tertiary alcohol.

Materials:

  • Cyclic ketone (1.0 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methylmagnesium bromide (CH₃MgBr) in a suitable solvent (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for anhydrous reactions (flame-dried) and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.

  • Dissolve the cyclic ketone in anhydrous diethyl ether or THF and add it to the flask.

  • Cool the flask in an ice-water bath to 0 °C.

  • Add the methylmagnesium bromide solution to the dropping funnel and add it dropwise to the stirred ketone solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the tertiary alcohol product by column chromatography or recrystallization.

Conclusion

The reactivity of this compound in nucleophilic addition reactions is generally lower than that of smaller cyclic ketones like cyclopentanone and cyclohexanone. This is attributed to the increased conformational flexibility of the seven-membered ring, which can lead to greater steric hindrance around the carbonyl group. In contrast, the high ring strain of cyclopentanone makes it the most reactive of the series. The presence of the N-methyl group in both this compound and N-Methyl-4-piperidone has a modest electronic effect on the carbonyl's electrophilicity and the acidity of the α-protons. These trends should be carefully considered when designing synthetic routes involving these cyclic ketones. The provided experimental protocols offer a starting point for the practical application of these reactivity principles in the laboratory.

References

A Comparative Guide to Identifying Impurities in the Synthesis of 1-Methylazepan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in the synthesis of 1-Methylazepan-4-one, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs). Understanding and controlling impurities is a critical aspect of drug development, ensuring the safety and efficacy of the final drug product. This document outlines potential impurities, details experimental protocols for their detection, and presents a comparative analysis of suitable analytical techniques.

Introduction to this compound and Potential Impurities

This compound (CAS No: 1859-33-2) is a cyclic ketone and a vital building block in the synthesis of pharmaceuticals such as Clemastine Fumarate and Azelastine.[1] The purity of this intermediate is paramount. Impurities can arise from various sources, including the synthetic route, degradation of the product, or interaction with reagents and solvents.

Based on common synthetic pathways, a primary process-related impurity to consider is the starting material from the ring expansion synthesis method: 1-methylpiperidine-4-one .[2] Incomplete reaction can lead to the carry-over of this starting material into the final product. Additionally, byproducts from side reactions, such as the formation of nitrosamines , should be monitored, especially when using reagents like sodium nitrite in the synthesis.[2]

Forced degradation studies, which intentionally expose the drug substance to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products.[3][4][5] For a cyclic amine and ketone like this compound, potential degradation pathways could involve hydrolysis of the amide bond (if applicable in a broader context of related compounds), oxidation of the amine to an N-oxide, or other rearrangements and cleavages of the azepane ring.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for impurity profiling is critical and depends on the chemical nature of the impurities and the required sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and commonly employed techniques. Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in the definitive structural elucidation of unknown impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Applicability Suitable for a wide range of non-volatile and thermally labile compounds. Ideal for polar and ionic impurities.Best suited for volatile and semi-volatile thermally stable compounds.Used for the unambiguous structural elucidation of isolated impurities and for quantitative analysis (qNMR).
Sensitivity High sensitivity, often in the ppm to ppb range, depending on the detector (e.g., UV, MS).Very high sensitivity, especially with selected ion monitoring (SIM), reaching ppb to ppt levels for volatile impurities.Generally lower sensitivity compared to chromatographic methods, typically requiring microgram to milligram quantities.
Sample Throughput Moderate to high, with typical run times of 15-60 minutes.High, with run times often shorter than HPLC.Lower throughput due to longer acquisition times, especially for 2D NMR experiments.
Strengths Versatile, robust, and widely applicable. Can be coupled with various detectors (UV, DAD, MS).Excellent separation efficiency for volatile compounds and provides structural information through mass spectra.Provides definitive structural information and can be used for quantification without a reference standard of the impurity.
Limitations May require derivatization for compounds without a UV chromophore. Peak co-elution can be a challenge.Not suitable for non-volatile or thermally labile compounds. Derivatization may be necessary for polar compounds.Lower sensitivity. Complex spectra can be challenging to interpret.

Experimental Protocols

Detailed and validated experimental protocols are essential for reliable impurity identification. Below are example methodologies for HPLC, GC-MS, and NMR analysis of this compound and its potential impurities.

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential process-related impurities and degradation products.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometry (for peak identification)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase A to a concentration of 1 mg/mL.
GC-MS Method for Volatile Impurities

This method is suitable for the detection of volatile and semi-volatile impurities, including the potential starting material impurity, 1-methylpiperidine-4-one.

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Initial temperature 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Sample Preparation Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
NMR Spectroscopy for Structural Elucidation

NMR is the gold standard for confirming the structure of isolated impurities.

ParameterCondition
Solvent Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
Spectrometer 400 MHz or higher
Experiments ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC
Sample Preparation Dissolve 5-10 mg of the isolated impurity in approximately 0.7 mL of the deuterated solvent.

Visualization of Workflows and Synthetic Pathways

To further clarify the process of impurity identification, the following diagrams illustrate the general workflow and a potential synthetic pathway leading to impurities.

impurity_identification_workflow cluster_synthesis Drug Synthesis cluster_analysis Impurity Analysis synthesis Synthesis of this compound purification Purification synthesis->purification api Final Product purification->api sampling Sample Collection api->sampling forced_degradation Forced Degradation Studies api->forced_degradation analytical_methods HPLC / GC-MS Analysis sampling->analytical_methods forced_degradation->analytical_methods isolation Impurity Isolation analytical_methods->isolation If unknown impurity detected quantification Quantification analytical_methods->quantification structure_elucidation NMR / MS-MS Structural Elucidation isolation->structure_elucidation structure_elucidation->quantification

General workflow for impurity identification in drug synthesis.

synthesis_pathway reactant 1-Methylpiperidine-4-one intermediate Reaction Intermediate reactant->intermediate Ring Expansion Reagents (e.g., NaNO₂, H⁺) product This compound reactant->product Incomplete Reaction intermediate->product Rearrangement impurity2 Nitrosamine Byproducts intermediate->impurity2 Side Reaction impurity1 Unreacted 1-Methylpiperidine-4-one

Potential impurity formation during ring expansion synthesis.

Conclusion

The successful identification and control of impurities in the synthesis of this compound rely on a combination of robust analytical techniques and a thorough understanding of the synthetic process. This guide provides a framework for comparing and selecting appropriate analytical methods. While HPLC is a versatile tool for a broad range of impurities, GC-MS is indispensable for volatile compounds. NMR spectroscopy remains the ultimate tool for the definitive structural confirmation of any unknown impurities that are detected. The implementation of these methods within a structured workflow, including forced degradation studies, is essential for ensuring the quality and safety of the final pharmaceutical products.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Methylazepan-4-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three common analytical techniques for the quantification of 1-Methylazepan-4-one: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The information presented is a representative guide based on established analytical principles and typical performance data for analogous compounds, as direct cross-validation studies for this compound are not publicly available.

Executive Summary

The selection of an analytical method for the quantification of this compound is critical for ensuring the accuracy and reliability of experimental data in research and drug development. This guide explores the practical application and performance characteristics of GC-FID, GC-MS, and HPLC-UV. Each method offers distinct advantages in terms of sensitivity, selectivity, and complexity. The cross-validation of these methods is essential to guarantee consistent and reproducible results across different analytical platforms.

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of GC-FID, GC-MS, and HPLC-UV for the quantification of small pharmaceutical molecules like this compound. These values are representative and may vary depending on the specific instrumentation and method optimization.

ParameterGC-FIDGC-MS (SIM)HPLC-UV
Linearity (r²) > 0.995> 0.998> 0.997
Range 1 - 500 µg/mL0.1 - 100 µg/mL5 - 1000 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%98.0 - 102.0%
Precision (% RSD) < 2.0%< 1.5%< 2.0%
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL~2 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.15 µg/mL~6 µg/mL

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and should be optimized and validated for specific laboratory conditions.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of volatile and thermally stable compounds like this compound.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in methanol to a final concentration within the linear range of the method.

    • Use an internal standard (e.g., N-methylcyclohexylamine) to improve precision.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp to 180°C at 15°C/minute.

      • Hold at 180°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher selectivity and sensitivity compared to GC-FID, making it ideal for trace-level quantification and impurity profiling.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole) with a similar capillary column as in the GC-FID method.

  • Sample Preparation: Similar to the GC-FID method, with dilutions made in a high-purity solvent like methanol.

  • GC-MS Conditions:

    • GC Parameters: Same as the GC-FID method.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitored Ions for this compound (m/z): To be determined from the mass spectrum of the compound (e.g., molecular ion and characteristic fragment ions).

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

  • Quantification: Quantification is based on the integrated peak area of the selected ions for this compound, relative to a calibration curve.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for non-volatile or thermally labile compounds. For this compound, which lacks a strong chromophore, derivatization or detection at a lower UV wavelength may be necessary. The following is a representative method assuming some UV absorbance.

  • Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the mobile phase.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH adjusted). The exact ratio should be optimized for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: To be determined based on the UV spectrum of this compound (likely in the low UV region, e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve.

Cross-Validation Workflow

Cross-validation ensures that different analytical methods produce comparable and reliable results.[1] A typical workflow for the cross-validation of the described methods is illustrated below.

CrossValidationWorkflow start Define Acceptance Criteria (e.g., based on ICH guidelines) method_dev Develop and Validate Primary Analytical Method (e.g., HPLC-UV) start->method_dev secondary_dev Develop and Validate Secondary Analytical Method (e.g., GC-MS) start->secondary_dev sample_prep Prepare a Set of Samples (e.g., at different concentrations) method_dev->sample_prep secondary_dev->sample_prep analysis1 Analyze Samples with Primary Method sample_prep->analysis1 analysis2 Analyze Samples with Secondary Method sample_prep->analysis2 data_comp Statistically Compare the Results (e.g., using t-test or equivalence testing) analysis1->data_comp analysis2->data_comp pass Methods are Cross-Validated data_comp->pass Results Meet Acceptance Criteria fail Investigate Discrepancies and Re-evaluate Methods data_comp->fail Results Do Not Meet Acceptance Criteria end Report Cross-Validation Results pass->end fail->method_dev fail->secondary_dev

Workflow for the cross-validation of two analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • GC-FID offers a robust and cost-effective solution for routine analysis where high sensitivity is not a primary concern.

  • GC-MS is the method of choice for trace-level quantification and for applications requiring high selectivity and confident identification.

  • HPLC-UV provides a versatile alternative, particularly for samples that are not amenable to GC analysis, although its sensitivity may be limited by the chromophoric properties of this compound.

A thorough cross-validation of the chosen methods is imperative to ensure the integrity and comparability of the analytical data generated, which is a cornerstone of reliable scientific research and regulatory compliance in drug development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Methylazepan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1-Methylazepan-4-one, ensuring laboratory safety and regulatory compliance.

Properties and Hazards of this compound

This compound and its hydrochloride salt are organic compounds used in chemical synthesis. Understanding their properties and associated hazards is the first step in safe handling and disposal.

PropertyValue
Chemical Formula C₇H₁₃NO (for the free base)
Molecular Weight 127.19 g/mol (for the free base)
Physical State Solid
GHS Hazard Statements H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This process is designed to comply with general laboratory safety standards. Always consult your institution's specific waste disposal guidelines and local regulations.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A laboratory coat.

2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal. This compound is a non-halogenated organic compound.

  • Do not mix this compound waste with halogenated organic waste, strong acids, bases, or oxidizers.[2][3]

  • It should be collected in a designated waste container for non-halogenated organic solids or solutions.[2][4]

3. Waste Collection:

  • For solid waste:

    • If you have small amounts of solid this compound waste, it can be collected in a clearly labeled, sealable container designated for non-halogenated organic solids.

    • For spills, mix the material with an inert absorbent such as sand or vermiculite, sweep it up, and place it in a tightly closed container for disposal.[5]

  • For solutions:

    • Solutions of this compound should be collected in a designated, properly labeled waste container for non-halogenated organic liquid waste.[3][4][6]

    • Ensure the waste container is compatible with the solvent used.

    • Do not overfill waste containers; leave at least 10% headspace to allow for vapor expansion.

4. Labeling: Properly label the waste container with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The concentration and quantity of the waste.

  • The date of accumulation.

  • The name of the principal investigator or laboratory contact.

5. Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Well-ventilated.

  • Away from heat, flames, and sparks.[5]

  • Segregated from incompatible waste streams.

6. Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[7][8] Do not attempt to dispose of this chemical down the drain or in regular trash.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

A Start: Have this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste solid or a solution? B->C D Collect in a labeled container for 'Non-Halogenated Organic Solids' C->D Solid F Collect in a labeled container for 'Non-Halogenated Organic Liquids' C->F Solution G Properly Label Waste Container D->G E For spills, mix with inert absorbent and collect in a sealed container E->G F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup by EHS or Licensed Disposal Service H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylazepan-4-one
Reactant of Route 2
1-Methylazepan-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.